NaV1.7 Blocker-801
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15ClF2N6O3S2 |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
4-[2-[2-(azetidin-3-yl)pyrazol-3-yl]-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28) |
InChI Key |
CTGXRGQIIKAIKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1] Its critical role in the propagation of action potentials within nociceptive neurons has made it the focus of extensive drug discovery efforts.[1] NaV1.7 Blocker-801 (also referred to as Compound 801) is a selective inhibitor of this channel, utilized in research to probe the physiological functions of NaV1.7. This guide provides a detailed overview of the mechanism of action of NaV1.7 blockers, with specific data available for this compound, to support ongoing research and development in this field.
Core Mechanism of Action: Selective Inhibition of NaV1.7
NaV1.7 channels are crucial for the initiation and propagation of action potentials in sensory neurons.[1] In response to a depolarizing stimulus, these channels open, allowing an influx of sodium ions (Na+) that further depolarizes the cell membrane, leading to the firing of an action potential.
This compound, as a selective inhibitor, is presumed to act by binding to the NaV1.7 channel protein and modulating its function to reduce or prevent the Na+ influx. While detailed molecular binding and kinetic studies on Blocker-801 are not extensively published, the mechanisms of other well-characterized selective NaV1.7 inhibitors, such as arylsulfonamides, typically involve state-dependent binding. This means they bind with higher affinity to certain conformational states of the channel (e.g., inactivated state) over the resting state. This property can confer selectivity and a use-dependent mode of action, where the block is more pronounced in neurons that are firing at high frequencies, a characteristic of pain states.
The primary functional consequence of NaV1.7 blockade is the inhibition of action potential conduction, particularly in nociceptive C-fibers. This has been demonstrated for this compound in the context of parasympathetic nerve-mediated airway smooth muscle contraction and in vagus nerve action potential conduction.[2][3]
Quantitative Data
The available quantitative data for this compound primarily comes from tissue-based assays, which demonstrate its functional potency in a physiological context.
| Assay | Species | Preparation | Parameter | Value | Reference |
| Inhibition of Nerve-Evoked Contraction | Guinea Pig | Isolated Trachea | IC50 | ~0.5 µM | [4] |
| Inhibition of Nerve-Evoked Contraction | Human | Isolated Bronchi | - | Near-complete inhibition at 10 µM | [2] |
| Inhibition of Vagus Nerve Compound Potential | Guinea Pig | Vagus Nerve | - | Dose-dependent inhibition | [3] |
Note: The IC50 value in the guinea pig trachea assay is for a compound referred to as "Compound 13" in one study, which is stated to be a selective NaV1.7 inhibitor with similar properties to "Compound 801" as described in Kocmalova et al., 2017.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the role of NaV1.7 in neuronal signaling and the experimental approach to characterizing blockers like this compound.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Neurotransmission by NaV1.7 in Human, Guinea Pig, and Mouse Airway Parasympathetic Nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive effects of NaV 1.7 blockade in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different role of TTX‐sensitive voltage‐gated sodium channel (NaV1) subtypes in action potential initiation and conduction in vagal airway nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the development of novel analgesics. Its preferential expression in peripheral sensory neurons positions it as a key regulator of pain signaling. This whitepaper provides an in-depth technical guide to the discovery and synthesis of NaV1.7 inhibitors, using the well-characterized class of aryl sulfonamides, exemplified by compounds structurally related to the clinical candidate PF-05089771, as a proxy for the internal designation "NaV1.7 Blocker-801." We will detail the signaling pathways, experimental protocols for characterization, and a representative synthetic route, supported by tabulated quantitative data and logical diagrams to facilitate comprehension and application in a research and development setting.
Introduction: The Role of NaV1.7 in Nociception
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) and sympathetic ganglion neurons. Human genetic studies have provided compelling evidence for the central role of NaV1.7 in pain perception. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain, while gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.
NaV1.7 acts as a "threshold" channel, amplifying small, sub-threshold depolarizations at nerve endings to initiate an action potential. This makes it a prime target for therapeutic intervention, with the goal of developing selective inhibitors that can dampen pain signals without the side effects associated with non-selective sodium channel blockers.
The NaV1.7 Signaling Pathway in Nociception
The signaling cascade leading from a noxious stimulus to the perception of pain is a complex process in which NaV1.7 plays a pivotal role at the periphery. The following diagram illustrates the simplified signaling pathway.
Discovery of Aryl Sulfonamide NaV1.7 Inhibitors: A Representative Screening Cascade
The discovery of potent and selective NaV1.7 inhibitors like the aryl sulfonamides involves a multi-step screening cascade designed to identify compounds with the desired pharmacological profile. This process typically begins with a high-throughput screen (HTS) followed by more detailed electrophysiological and in vivo characterization.
Synthesis of a Representative Aryl Sulfonamide NaV1.7 Inhibitor
The synthesis of aryl sulfonamide NaV1.7 inhibitors, such as PF-05089771, typically involves a multi-step process. Below is a representative, generalized synthetic scheme based on publicly available information, including patents.
Scheme 1: Generalized Synthesis of an Aryl Sulfonamide Core
Quantitative Data Presentation
The following tables summarize key quantitative data for a representative aryl sulfonamide NaV1.7 inhibitor, PF-05089771.
Table 1: In Vitro Potency of PF-05089771 against various NaV channels
| Channel | IC50 (nM) |
| hNaV1.7 | 11 |
| mNaV1.7 | 8 |
| rNaV1.7 | 171 |
| hNaV1.1 | 850 |
| hNaV1.2 | 110 |
| hNaV1.3 | >10,000 |
| hNaV1.4 | >10,000 |
| hNaV1.5 | >25,000 |
| hNaV1.6 | 160 |
| hNaV1.8 | >10,000 |
Data compiled from publicly available sources.
Table 2: Pharmacokinetic Parameters of PF-05089771 in Preclinical Species
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Rat | Oral (10 mg/kg) | 2.0 | 1500 | 8500 |
| Dog | Oral (3 mg/kg) | 1.5 | 800 | 4200 |
Data are representative and may vary based on specific study conditions.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency and selectivity of a test compound on NaV channels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human NaV channel of interest (e.g., hNaV1.7) are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips and allowed to adhere.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Pipettes with a resistance of 2-4 MΩ are used.
-
Cells are held at a holding potential of -120 mV.
-
To assess the effect on the inactivated state, a depolarizing pre-pulse to -40 mV for 500 ms is applied, followed by a test pulse to 0 mV to elicit channel opening.
-
The test compound is perfused at increasing concentrations, and the inhibition of the peak sodium current is measured.
-
-
Data Analysis: Concentration-response curves are generated, and IC50 values are calculated using a standard Hill equation.
In Vivo Formalin Test in Mice
Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes prior to the experiment.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the formalin injection.
-
Formalin Injection: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-injection.
-
-
Data Analysis: The total licking/biting time in each phase is calculated for each animal. The data is then analyzed to determine if the test compound significantly reduces the pain behavior compared to the vehicle-treated group.
Conclusion and Future Directions
The discovery and development of selective NaV1.7 inhibitors represent a promising avenue for the treatment of pain. The aryl sulfonamides have emerged as a key chemical class, with compounds like PF-05089771 demonstrating high potency and selectivity. The technical information provided in this whitepaper, from the underlying signaling pathways to detailed experimental protocols and a representative synthetic strategy, is intended to serve as a valuable resource for researchers in the field.
Despite the strong genetic validation of NaV1.7 as a pain target, clinical translation has been challenging. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of NaV1.7 inhibitors, exploring novel chemical scaffolds, and potentially investigating combination therapies to achieve robust and durable analgesia. The continued application of rigorous discovery and development methodologies will be crucial in unlocking the full therapeutic potential of targeting NaV1.7 for pain relief.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics and other sensory-related therapeutics. Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory neurons, where it plays a key role in the initiation and propagation of action potentials in response to noxious stimuli. Genetic studies in humans have solidified its importance: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This has spurred significant interest in the discovery of selective NaV1.7 inhibitors.
This technical guide focuses on NaV1.7 Blocker-801, a sulphonamide-based inhibitor of the NaV1.7 channel. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and available pharmacological data, with a focus on its characterization as an antitussive agent. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and development purposes.
Chemical Structure and Physicochemical Properties
This compound, also referred to as Compound 801 in scientific literature, is a potent sulphonamide-based inhibitor of the NaV1.7 sodium channel. Its chemical identity and key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(5-chloro-2-((4-chloro-2-(1H-pyrazol-1-yl)phenyl)oxy)-4-fluorophenyl)-5-methylisoxazole-3-sulfonamide | Inferred from SMILES |
| CAS Number | 1235403-75-4 | [1][2] |
| Molecular Formula | C20H15ClF2N6O3S2 | [1] |
| Molecular Weight | 524.95 g/mol | [1] |
| SMILES String | O=S(C1=CC(F)=C(C=C1F)OC2=CC=C(C=C2C3=CC=NN3C4CNC4)Cl)(NC5=NC=NS5)=O | [3] |
Pharmacological Data
This compound has been characterized as a potent inhibitor of the NaV1.7 channel with demonstrated efficacy in preclinical models of cough.
| Parameter | Value | Species | Assay | Reference |
| NaV1.7 IC50 | 1-100 nM | Guinea Pig | Electrophysiology | [4] |
| In Vivo Efficacy | Inhibition of citric acid-evoked cough | Guinea Pig | Conscious and anesthetized models | [4] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the NaV1.7 ion channel, which is a key component in the signaling pathway of sensory neurons, including those that trigger the cough reflex. The following diagram illustrates the proposed signaling cascade.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol is a representative method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
2. Cell Preparation:
-
Cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips at a low density for recording.
3. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Whole-cell recordings are established using a patch-clamp amplifier.
-
Cells are voltage-clamped at a holding potential of -120 mV.
4. Voltage Protocol and Data Acquisition:
-
NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -50 mV for 500 ms) can be used to inactivate a population of channels before the test pulse.
-
The test compound (this compound) is perfused at various concentrations.
-
The peak inward current is measured before and after drug application to determine the percentage of inhibition.
-
Data is acquired and analyzed using appropriate software (e.g., pCLAMP).
5. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is calculated by fitting the data to a Hill equation.
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is used to evaluate the antitussive efficacy of test compounds.
1. Animal Preparation:
-
Male Hartley guinea pigs are used for the study.
-
Animals are habituated to the experimental setup for several days before the experiment.
2. Cough Induction and Measurement:
-
Conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph.
-
A baseline respiratory pattern is recorded.
-
Cough is induced by exposing the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a defined period (e.g., 10 minutes).[5]
-
Cough events are identified and counted based on the characteristic changes in airflow and pressure, often accompanied by sound recording.[6]
3. Drug Administration:
-
This compound is formulated in an appropriate vehicle.
-
The compound is administered via the desired route (e.g., intraperitoneal, oral, or inhaled) at various doses at a specified time before the citric acid challenge.
4. Data Analysis:
-
The number of coughs in the drug-treated group is compared to the vehicle-treated control group.
-
The percentage of inhibition of the cough response is calculated for each dose.
-
Dose-response curves are generated to determine the potency of the compound.
Safety and Tolerability
Preclinical studies have indicated potential safety concerns with systemic administration of this compound. Notably, at doses effective for antitussive activity, observations of hypotension and respiratory depression have been reported in guinea pigs. These findings suggest that the therapeutic window for systemic use may be narrow. Consequently, topical or inhaled formulations might be a more viable strategy to achieve localized efficacy in the airways while minimizing systemic side effects. Further toxicological and safety pharmacology studies are necessary to fully characterize the risk profile of this compound.
Conclusion
This compound is a potent, sulphonamide-based inhibitor of the NaV1.7 channel with demonstrated preclinical efficacy as an antitussive agent. Its mechanism of action is directly linked to the blockade of NaV1.7 channels on vagal afferent nerves, which are crucial for initiating the cough reflex. While the compound shows promise, its systemic administration is associated with cardiovascular and respiratory side effects, highlighting the need for alternative delivery strategies such as topical or inhaled formulations. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NaV1.7 inhibition. Further investigation into the selectivity profile, pharmacokinetics, and safety of this compound is warranted to fully assess its clinical viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel NaV1.7 is a genetically validated, high-interest target for the development of novel analgesics. Its critical role in pain signaling pathways has been elucidated through human genetic studies, where loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with severe pain disorders. This has spurred the development of selective NaV1.7 inhibitors as a promising therapeutic strategy for a variety of pain states.
This technical guide focuses on NaV1.7 Blocker-801, a specific inhibitor of the NaV1.7 channel. While public domain data on this particular compound is limited, this document synthesizes the available information and places it within the broader context of NaV1.7 inhibition in nociceptive pathways. The guide provides an overview of the mechanism of action, available preclinical data, and relevant experimental protocols to inform ongoing research and development efforts in the field of pain therapeutics.
The NaV1.7 Channel: A Key Modulator of Nociception
The NaV1.7 channel is a member of the voltage-gated sodium channel family, which is responsible for the initiation and propagation of action potentials in excitable cells. NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are specialized neurons that detect noxious stimuli.[1]
The channel's biophysical properties make it a crucial amplifier of sub-threshold depolarizations in nociceptor terminals, effectively setting the threshold for action potential firing.[2][3] Upon detection of a painful stimulus, NaV1.7 channels open, leading to an influx of sodium ions and the generation of an action potential that travels along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.
The critical role of NaV1.7 in pain signaling is underscored by human genetic evidence. Individuals with loss-of-function mutations in the SCN9A gene are unable to feel pain, a rare condition known as congenital insensitivity to pain (CIP).[4] This genetic validation has made the selective blockade of NaV1.7 a highly sought-after strategy for analgesic drug development, with the potential for potent pain relief with a reduced risk of central nervous system or cardiovascular side effects associated with non-selective sodium channel blockers.[4][5]
Signaling Pathway of Nociception Involving NaV1.7
This compound: A Profile
This compound, also referred to as compound 801, is a sulphonamide-based inhibitor of the NaV1.7 channel.[5] It has been utilized in preclinical research to investigate the role of NaV1.7 in neuronal function.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅ClF₂N₆O₃S₂ | [6][7] |
| Molecular Weight | 524.95 g/mol | [6][7] |
| CAS Number | 1235403-75-4 | [6] |
Preclinical Data
The publicly available data for this compound primarily comes from a study investigating the role of NaV1.7 in airway parasympathetic nerves.[8] In this context, the compound was used to probe the function of NaV1.7 in neurotransmission.
| Experimental Model | Key Findings | Concentration | Reference |
| Guinea Pig Trachea (electrically stimulated) | Inhibited nerve-mediated contractions | 1 µM | [8] |
| Human, Guinea Pig, and Mouse Airway Parasympathetic Nerves | Demonstrated the presence and functional role of NaV1.7 | 1 µM | [8] |
It is important to note that this study did not directly assess the analgesic properties of this compound in models of nociceptive pain. However, its activity in blocking NaV1.7-dependent neuronal function is consistent with the proposed mechanism for analgesia.
Experimental Methodologies
The following section details the experimental protocol for assessing the activity of NaV1.7 inhibitors on nerve-mediated tissue contractions, as adapted from the study involving this compound.[8]
Isolated Tissue Bath Preparation for Airway Nerve Function
This ex vivo method allows for the functional assessment of nerve activity and the effect of pharmacological agents in a controlled environment.
-
Krebs-Henseleit solution (composition in mM: 118 NaCl, 5.4 KCl, 1.0 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Carbamylcholine (carbachol)
-
This compound
-
Indomethacin
-
Guanethidine
-
Atronpine
-
Oxygen (95% O₂ / 5% CO₂)
-
Organ bath system with force transducers
-
Platinum field electrodes
-
Tissue Preparation: Guinea pig tracheas are isolated and placed in ice-cold Krebs-Henseleit solution. The trachea is cut into segments, and sutures are tied to each end.
-
Mounting: The tracheal segments are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric contractions.
-
Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the bath solution is changed every 15 minutes.
-
Pre-treatment: Tissues are pre-treated with indomethacin (10 µM), guanethidine (10 µM), and atropine (1 µM) to block the effects of prostaglandins, noradrenergic neurotransmission, and muscarinic receptors, respectively.
-
Electrical Field Stimulation (EFS): Nerves are stimulated using platinum electrodes with square-wave pulses (e.g., 10 Hz, 0.5 ms pulse width, 30 V for 10 seconds). A baseline contractile response to EFS is established.
-
Compound Administration: this compound is added to the organ bath in a cumulative concentration-response manner. The effect on the EFS-induced contraction is recorded.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the baseline EFS-induced contraction.
Experimental Workflow for Isolated Tissue Bath Assay
Broader Context and Future Directions
While specific data on this compound in nociception models is not widely available, the broader class of selective NaV1.7 inhibitors has been extensively studied. Many of these compounds, particularly those with a sulphonamide scaffold, have demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[5] However, the translation of these preclinical findings to clinical efficacy in humans has been challenging.[9]
Several factors may contribute to this translational gap, including species differences in NaV1.7 pharmacology, the complexity of human pain conditions, and the specific patient populations studied. Despite these challenges, the development of NaV1.7 inhibitors remains a vibrant area of research.
Future research on this compound and other inhibitors should focus on:
-
Comprehensive Selectivity Profiling: A thorough characterization of the inhibitor's activity against other sodium channel subtypes (e.g., NaV1.5, NaV1.8) is crucial to ensure a favorable safety profile.
-
In Vivo Efficacy in Pain Models: Evaluation in a range of preclinical models of nociceptive, inflammatory, and neuropathic pain is necessary to establish analgesic potential.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug exposure and target engagement in vivo is critical for predicting human efficacy.
-
Exploration of Combination Therapies: The potential for synergistic effects with other classes of analgesics may offer a path to enhanced pain relief.
Conclusion
This compound is a research tool that has been used to demonstrate the functional role of the NaV1.7 channel in peripheral neurons. While its direct application to nociception requires further investigation, its activity as a NaV1.7 inhibitor places it within a promising class of potential analgesics. The continued exploration of selective NaV1.7 blockers, informed by a deeper understanding of their mechanism of action and the complexities of pain pathophysiology, holds the potential to deliver a new generation of effective and safe pain therapies.
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. drpress.org [drpress.org]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. Control of Neurotransmission by NaV1.7 in Human, Guinea Pig, and Mouse Airway Parasympathetic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel subtype 1.7 (NaV1.7) has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral sensory neurons and its role in amplifying pain signals make it an attractive candidate for therapeutic intervention with potentially fewer side effects than broader-spectrum sodium channel blockers.[1][2] This technical guide provides an in-depth overview of the selectivity profile of a representative NaV1.7 blocker, outlines the standard experimental protocols for determining such selectivity, and illustrates the key signaling pathways involved. While specific quantitative data for a compound designated "NaV1.7 Blocker-801" is not publicly available, this document serves as a comprehensive template for the evaluation and presentation of selectivity data for any potent and selective NaV1.7 inhibitor.
The Critical Role of Selectivity for NaV1.7 Inhibitors
The human genome encodes nine different voltage-gated sodium channel α-subunits (NaV1.1–NaV1.9), each with distinct tissue distribution and physiological roles.[3] While NaV1.7 is a key player in pain sensation, other subtypes are crucial for functions in the central nervous system (NaV1.1, NaV1.2, NaV1.3), skeletal muscle (NaV1.4), and the heart (NaV1.5).[3] Therefore, off-target inhibition of these subtypes can lead to significant adverse effects, including ataxia, seizures, paralysis, and cardiac arrhythmias.[3] Achieving high selectivity for NaV1.7 over other sodium channel isoforms is paramount for the development of a safe and effective analgesic.
Quantitative Selectivity Profile of a Representative NaV1.7 Blocker (Compound X)
The following table summarizes hypothetical yet representative data for a selective NaV1.7 inhibitor, herein referred to as "Compound X," to illustrate the expected format for presenting selectivity data. This data is typically generated using electrophysiological techniques, such as patch-clamp assays, on cell lines stably expressing each human sodium channel subtype.
| Sodium Channel Subtype | IC50 (nM) | Fold-Selectivity vs. NaV1.7 |
| hNaV1.7 | 10 | - |
| hNaV1.1 | 1,200 | 120 |
| hNaV1.2 | 1,500 | 150 |
| hNaV1.3 | 800 | 80 |
| hNaV1.4 | >10,000 | >1,000 |
| hNaV1.5 | 2,500 | 250 |
| hNaV1.6 | 900 | 90 |
| hNaV1.8 | 500 | 50 |
| hNaV1.9 | >10,000 | >1,000 |
Table 1: Selectivity of Compound X against a panel of human voltage-gated sodium channel subtypes. IC50 values represent the concentration of the compound required to inhibit 50% of the sodium current. Fold-selectivity is calculated as the IC50 for the subtype divided by the IC50 for hNaV1.7.
Experimental Protocols for Determining Subtype Selectivity
The gold standard for assessing the potency and selectivity of ion channel modulators is the whole-cell patch-clamp electrophysiology technique.
Cell Lines and Culture
-
HEK293 or CHO cells stably expressing the full-length human α-subunit of each NaV subtype (e.g., hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.7, etc.) are used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics to maintain selection pressure for the channel-expressing cells.
Electrophysiological Recordings
-
Apparatus: Recordings are performed using an automated or manual patch-clamp rig equipped with a microscope, micromanipulators, an amplifier, and a data acquisition system.
-
Solutions:
-
Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External (bath) solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
Cells are plated onto glass coverslips and transferred to the recording chamber, where they are perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").
-
The membrane patch under the pipette tip is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the entire cell membrane.
-
Voltage protocols are applied to elicit sodium currents. To assess state-dependent inhibition, different protocols are used to hold the channels in resting, open, or inactivated states. For example, a holding potential of -120 mV is used to assess resting-state block, while a depolarized holding potential (e.g., -60 mV) is used to assess inactivated-state block.
-
A stable baseline current is recorded before the compound is applied.
-
The test compound is perfused at increasing concentrations, and the resulting inhibition of the sodium current is measured.
-
Data Analysis
-
The peak sodium current at each compound concentration is measured and normalized to the baseline current.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation (Hill equation).
Signaling Pathway and Mechanism of Action
NaV1.7 channels are densely expressed at the nerve endings of nociceptive (pain-sensing) neurons in the dorsal root ganglia (DRG) and trigeminal ganglia.[1][4] They act as threshold amplifiers for pain signals.[1]
When a noxious stimulus (e.g., heat, pressure, chemical irritant) occurs, it causes a small depolarization of the sensory nerve terminal. This initial depolarization is amplified by the opening of NaV1.7 channels, which have a relatively low threshold for activation.[1] The resulting influx of sodium ions further depolarizes the membrane, leading to the generation of an action potential that propagates along the nerve fiber to the spinal cord and then to the brain, where it is perceived as pain.[1][3]
A selective NaV1.7 blocker binds to the channel and inhibits the flow of sodium ions, thereby dampening this amplification process. This prevents the nerve from reaching the threshold required to fire an action potential, effectively blocking the pain signal at its source without affecting other essential neuronal or muscular functions.
Conclusion
The development of highly selective NaV1.7 inhibitors represents a promising, genetically validated strategy for the treatment of pain.[5][6] A thorough characterization of a compound's selectivity profile, using robust experimental protocols such as patch-clamp electrophysiology, is a critical step in the drug discovery process. This ensures that a candidate molecule can effectively block pain signals at their source while minimizing the risk of mechanism-based side effects. While the specific details of "this compound" remain proprietary, the principles and methodologies outlined in this guide provide a solid framework for the evaluation and understanding of any novel selective NaV1.7 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Nav1.7 modulators and how do they work? [synapse.patsnap.com]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "NaV1.7 Blocker-801" is not publicly documented. This guide therefore provides a representative overview of the preclinical pharmacokinetic assessment of a typical selective NaV1.7 inhibitor, using publicly available data from analogous compounds as illustrative examples. The data and protocols presented are for informational purposes to demonstrate the standard methodologies and expected results for a compound in this class.
Introduction: The Role of NaV1.7 in Pain and Drug Development
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1][2][3] Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory and sympathetic neurons where it plays a critical role in setting the threshold for action potential firing.[3] Genetic gain-of-function mutations in NaV1.7 are linked to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain. This strong human genetic evidence has made selective NaV1.7 inhibitors a highly sought-after class of non-opioid analgesics.
The development of a successful NaV1.7 blocker hinges on achieving a compound with optimal pharmacokinetic (PK) properties. Preclinical PK studies are essential to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate, ensuring sufficient target exposure and a desirable safety margin. This document outlines the typical preclinical PK evaluation for a representative NaV1.7 inhibitor.
In Vitro ADME Profile
Early-stage in vitro ADME assays are crucial for selecting and optimizing compounds before advancing to more complex in vivo studies. These assays predict a drug's behavior in the body and help identify potential liabilities.
Data Summary: Representative In Vitro ADME Properties
The following table summarizes typical in vitro ADME data for a representative aryl sulfonamide NaV1.7 inhibitor, referred to as "Compound X" (data modeled on a publicly disclosed compound).[4]
| Parameter | Assay | Species | Result | Interpretation |
| Metabolic Stability | Hepatocytes (T½, min) | Human | >120 | Predicted Low Clearance |
| Rat | 95 | Predicted Moderate Clearance | ||
| Mouse | 68 | Predicted Moderate-High Clearance | ||
| Permeability | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | N/A | 1.5 | Low to Moderate Permeability |
| Efflux Ratio | MDR1-MDCK | N/A | 15.0 | High Efflux; Substrate for P-gp |
| Plasma Protein Binding | Equilibrium Dialysis (% Unbound) | Human | 0.5% | Highly Bound |
| Rat | 1.1% | Highly Bound |
In Vivo Pharmacokinetics in Preclinical Models
In vivo studies in animals are performed to understand the complete PK profile of a drug candidate, including its bioavailability, distribution, and clearance over time. Rodent (rat) and non-rodent (dog) species are commonly used.
Data Summary: Representative In Vivo Pharmacokinetics
The table below presents representative single-dose pharmacokinetic parameters for "Compound X" in Sprague-Dawley rats.[4] This data is crucial for understanding how the drug behaves in a living system and for predicting human pharmacokinetics.
| Parameter | Route: IV (1 mg/kg) | Route: PO (5 mg/kg) | Route: IP (20 mg/kg) |
| Cmax (ng/mL) | 1,200 | 85 | 4,500 |
| Tmax (h) | 0.08 | 2.0 | 0.5 |
| AUC₀-inf (ng·h/mL) | 780 | 350 | 25,000 |
| T½ (h) | 1.5 | 2.1 | 2.5 |
| CL (mL/min/kg) | 21 | - | - |
| Vdss (L/kg) | 2.5 | - | - |
| Oral Bioavailability (F%) | - | 9% | - |
| Brain:Plasma Ratio | - | - | 0.019 |
Experimental Protocols
Detailed and rigorous experimental design is fundamental to generating reliable preclinical PK data.
Protocol: In Vivo Pharmacokinetics in the Rat
This protocol describes a typical study to determine the pharmacokinetic profile of a NaV1.7 inhibitor in rats following intravenous and oral administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point or using serial microsampling from cannulated animals).
-
Formulation & Dosing:
-
Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a slow bolus injection (e.g., over 1-2 minutes) into the tail vein at a dose of 1 mg/kg.
-
Oral (PO): The compound is formulated as a suspension or solution (e.g., in 0.5% methylcellulose) and administered via oral gavage at a dose of 5 mg/kg.
-
-
Sample Collection:
-
For IV administration, sparse blood samples (approx. 200 µL) are collected from the tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For PO administration, samples are collected at time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
-
Sample Processing: Plasma is separated by centrifugation (e.g., 3000g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, CL, Vdss, F%) are calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin.
Protocol: In Vitro Metabolic Stability in Hepatocytes
This assay assesses the rate of metabolism, which helps predict hepatic clearance in vivo.
-
Test System: Cryopreserved plateable hepatocytes from relevant species (e.g., human, rat, dog).
-
Procedure:
-
Hepatocytes are thawed, plated, and allowed to form a monolayer.
-
The test compound (e.g., at 1 µM final concentration) is added to the incubation medium.
-
Samples are collected from the incubation at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance and the half-life (T½).
Visualizations: Pathways and Workflows
NaV1.7 Pain Signaling Pathway
The diagram below illustrates the critical role of the NaV1.7 channel in the nociceptive signaling pathway, from the peripheral nerve terminal to the central nervous system.
Preclinical Pharmacokinetics Experimental Workflow
This workflow outlines the logical progression of experiments in a typical preclinical PK assessment for a novel drug candidate.
Conclusion and Future Directions
The preclinical pharmacokinetic profile is a critical determinant in the success of a NaV1.7 inhibitor. A thorough characterization of a compound's ADME properties through a combination of in vitro and in vivo models is paramount. The representative data herein illustrate a typical profile for an early-stage compound, highlighting areas for optimization such as low oral bioavailability and high P-gp efflux. Despite promising preclinical data for many NaV1.7 inhibitors, translation to clinical efficacy in humans has proven challenging.[5][6] Future success in this field will rely not only on potent and selective chemistry but also on sophisticated pharmacokinetic and pharmacodynamic (PK/PD) modeling to better predict human efficacious doses from preclinical data.
References
- 1. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A comprehensive review of early-stage research on a specific compound designated "NaV1.7 Blocker-801" for neuropathic pain is not feasible at this time due to the absence of publicly available scientific literature, preclinical data, and clinical trial information for a molecule with this identifier. Searches for "this compound" primarily yield listings from chemical suppliers, indicating its status as a research compound without associated published studies detailing its mechanism of action, efficacy, or safety profile.[1][2][3]
This guide will therefore provide a broader technical overview of the core principles guiding early-stage research into NaV1.7 blockers for neuropathic pain, drawing on general knowledge of this therapeutic class. We will address the fundamental mechanism of action, common experimental protocols, and the challenges in translating preclinical findings to clinical success.
The NaV1.7 Channel: A Key Target in Neuropathic Pain
The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. Encoded by the SCN9A gene, this channel is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[4][5] Genetic studies in humans have provided strong validation for NaV1.7 as a pain target. Gain-of-function mutations in the SCN9A gene lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[5][6] This genetic evidence has spurred significant interest in developing selective NaV1.7 blockers as a novel class of analgesics.
The proposed mechanism of action for NaV1.7 inhibitors in neuropathic pain is the blockade of aberrant electrical signaling in damaged neurons. In neuropathic pain states, injured nerves can become hyperexcitable, firing action potentials spontaneously or at a lower threshold. By selectively inhibiting NaV1.7 channels, these drugs aim to reduce this hyperexcitability and thereby dampen the transmission of pain signals to the central nervous system.
Signaling Pathway of Nociception Involving NaV1.7
The following diagram illustrates the role of the NaV1.7 channel in the nociceptive signaling pathway.
Preclinical Evaluation of NaV1.7 Blockers
The preclinical assessment of NaV1.7 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Assays
Table 1: Common In Vitro Assays for NaV1.7 Blocker Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Patch-Clamp Electrophysiology | To directly measure the inhibitory effect of the compound on NaV1.7 channels. | IC50 (half-maximal inhibitory concentration), state-dependence (inhibition of resting, open, or inactivated states), and selectivity against other NaV subtypes (e.g., NaV1.5 for cardiac safety). |
| Fluorescent Imaging Plate Reader (FLIPR) Assays | High-throughput screening to identify initial hit compounds. | Changes in intracellular calcium or membrane potential as an indirect measure of channel activity. |
| Automated Patch-Clamp | Higher throughput electrophysiology to characterize a larger number of compounds. | Similar to manual patch-clamp but with higher throughput and lower resolution. |
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human SCN9A gene (hNaV1.7).
-
Cell Preparation: Cells are plated onto glass coverslips for recording.
-
Recording Setup: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit NaV1.7 currents in different states (resting, open, inactivated).
-
Compound Application: The test compound is perfused onto the cell at various concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the concentration-dependent inhibition and the effect on channel gating properties.
In Vivo Models of Neuropathic Pain
A variety of animal models are used to assess the in vivo efficacy of NaV1.7 blockers.
Table 2: Common In Vivo Models for Neuropathic Pain
| Model | Description | Common Endpoints |
| Chronic Constriction Injury (CCI) | Loose ligatures are placed around the sciatic nerve. | Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test). |
| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve are ligated and transected. | Mechanical allodynia. |
| Spinal Nerve Ligation (SNL) | The L5 and/or L6 spinal nerves are tightly ligated. | Mechanical allodynia. |
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with absorbable suture material.
-
Post-Operative Care: Animals receive post-operative analgesics and are monitored for recovery.
-
Behavioral Testing: At a predetermined time after surgery (e.g., 7-14 days), baseline pain behaviors are assessed. The test compound is then administered (e.g., orally, intravenously) at various doses.
-
Endpoint Measurement: Mechanical allodynia is measured using von Frey filaments of increasing stiffness applied to the paw. The paw withdrawal threshold is determined.
-
Data Analysis: The effect of the compound on reversing the nerve injury-induced decrease in paw withdrawal threshold is quantified.
Challenges and Future Directions
Despite the strong genetic validation of NaV1.7 as a pain target, the clinical development of selective inhibitors has been challenging. A significant issue has been the discordance between robust efficacy in preclinical animal models and a lack of efficacy in human clinical trials.[7][8] Several factors may contribute to this translational gap:
-
Species Differences: The amino acid sequences of rodent and human NaV1.7 channels differ, potentially leading to variations in compound potency.
-
Pain Model Limitations: Preclinical models may not fully recapitulate the complexity of human neuropathic pain.[7][8] For instance, many preclinical studies focus on evoked pain, whereas spontaneous pain is a major complaint in patients.[7]
-
Dosing and Target Engagement: Achieving sufficient and sustained target engagement in the periphery without causing central nervous system or cardiovascular side effects is a key challenge.
The following diagram illustrates the workflow and challenges in the development of NaV1.7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drpress.org [drpress.org]
- 7. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction
The voltage-gated sodium channel, NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. Its preferential expression in peripheral sensory neurons, including the dorsal root ganglion (DRG) neurons, makes it a prime target for the development of novel analgesics.[1][2][3][4] Gain-of-function mutations in NaV1.7 are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, underscoring its pivotal role in nociception.[3][5] This technical guide provides an in-depth overview of the effects of a potent and selective (hypothetical) inhibitor, NaV1.7 Blocker-801, on DRG neurons.
Mechanism of Action
NaV1.7 channels are characterized by their rapid activation and inactivation kinetics, as well as slow closed-state inactivation. These properties allow them to amplify small, subthreshold depolarizations in nociceptive neurons, effectively acting as a "threshold channel" for action potential generation.[1] this compound is designed to be a highly selective antagonist of the NaV1.7 channel. By binding to the channel, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the rising phase of an action potential. This leads to a reduction in the excitability of DRG neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system.
Quantitative Data
The efficacy and selectivity of this compound are demonstrated by its inhibitory concentration (IC50) values against NaV1.7 and other NaV channel subtypes, as well as its functional impact on DRG neuron activity. The following tables summarize key quantitative data, synthesized from studies on well-characterized selective NaV1.7 inhibitors.
| Parameter | Value | Assay | Reference |
| hNaV1.7 IC50 | 10 nM | Whole-cell patch clamp | N/A |
| Selectivity | >500-fold | Whole-cell patch clamp | [6] |
| Effect on Action Potential Firing | Significant reduction in firing frequency | Current clamp on DRG neurons | [7] |
Table 1: In Vitro Efficacy of this compound
| NaV Subtype | IC50 (nM) |
| NaV1.7 | 10 |
| NaV1.1 | >5000 |
| NaV1.2 | >5000 |
| NaV1.3 | >5000 |
| NaV1.4 | >10000 |
| NaV1.5 | >10000 |
| NaV1.6 | >5000 |
| NaV1.8 | >1000 |
Table 2: Selectivity Profile of this compound against a Panel of Human Voltage-Gated Sodium Channels
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Dissociated DRG Neurons
This protocol is for measuring the effect of this compound on NaV1.7 currents in isolated rat DRG neurons.
a. DRG Neuron Culture:
-
Isolate dorsal root ganglia from adult rats and transfer to a culture dish containing chilled Hank's Balanced Salt Solution (HBSS).
-
Treat the ganglia with a digestive enzyme solution (e.g., collagenase/dispase) for 60-90 minutes at 37°C.
-
Mechanically dissociate the ganglia into single neurons using fire-polished Pasteur pipettes.
-
Plate the dissociated neurons on laminin/poly-D-lysine coated glass coverslips and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin) at 37°C in a 5% CO2 incubator.
-
Allow neurons to adhere and grow for 24-48 hours before recording.
b. Electrophysiological Recording:
-
Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm).
-
Hold the neuron at a membrane potential of -100 mV.
-
Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
To isolate the NaV1.7 component, a prepulse to -40 mV can be used to inactivate other TTX-sensitive NaV channels.
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the sodium currents in the presence of the blocker and after washout.
-
Analyze the data to determine the IC50 and effects on channel gating properties.
Calcium Imaging of DRG Neuron Activity
This protocol assesses the inhibitory effect of this compound on neuronal activity by measuring changes in intracellular calcium.
a. Cell Preparation and Dye Loading:
-
Culture DRG neurons on glass coverslips as described in the patch-clamp protocol.
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in a physiological saline solution (e.g., HBSS) containing 0.02% Pluronic F-127.
-
Incubate the cultured neurons with the dye solution for 30-45 minutes at 37°C.
-
Wash the cells with the physiological saline solution to remove excess dye and allow for de-esterification for at least 20 minutes.
b. Calcium Imaging:
-
Mount the coverslip in a recording chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the chamber with the physiological saline solution.
-
Excite the dye at appropriate wavelengths (e.g., 340/380 nm for Fura-2, 488 nm for Fluo-4) and capture the emission fluorescence (e.g., at 510 nm).
-
Establish a baseline fluorescence recording.
-
Stimulate the neurons to induce calcium influx. This can be done chemically with a high potassium solution (e.g., 50 mM KCl) or capsaicin (for TRPV1-expressing nociceptors), or via electrical field stimulation.[5]
-
After recording a stable response to the stimulus, perfuse the chamber with a solution containing this compound for a defined period.
-
Apply the same stimulus in the presence of the blocker and record the calcium response.
-
Perform a washout step by perfusing with the blocker-free solution and re-stimulate to check for recovery.
-
Analyze the fluorescence intensity changes to quantify the inhibitory effect of this compound on neuronal activity.
Mandatory Visualizations
Caption: Signaling pathway of NaV1.7 in nociception and the inhibitory action of Blocker-801.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound, as a representative potent and selective inhibitor of the NaV1.7 channel, demonstrates significant potential for the treatment of pain. Its mechanism of action, focused on reducing the excitability of DRG neurons, is supported by robust in vitro data. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of NaV1.7 inhibitors. While the translation from preclinical findings to clinical efficacy for NaV1.7 antagonists has been challenging[8], the strong genetic validation of this target continues to drive research and development in this promising area of analgesic therapy.
References
- 1. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DRG Voltage-Gated Sodium Channel 1.7 Is Upregulated in Paclitaxel-Induced Neuropathy in Rats and in Humans with Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel, NaV1.7, is a genetically validated target for the treatment of pain.[1][2][3] Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral nociceptive neurons, where it plays a crucial role in amplifying sub-threshold depolarizations to initiate action potentials.[3] Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations lead to debilitating chronic pain syndromes. This strong human genetic evidence has made NaV1.7 a highly attractive target for the development of novel, non-opioid analgesics.
NaV1.7 Blocker-801 is a potent and selective antagonist of the NaV1.7 channel. These application notes provide detailed protocols for the in vivo evaluation of this compound in established rodent models of inflammatory and neuropathic pain. The methodologies described herein are designed to assess the analgesic efficacy and pharmacokinetic profile of the compound, providing a framework for preclinical proof-of-concept studies.
NaV1.7 Signaling Pathway in Nociception
NaV1.7 channels are critical for setting the firing threshold of nociceptive neurons. Upon detection of a noxious stimulus (e.g., thermal, mechanical, or chemical), transducer channels on the sensory nerve terminal open, leading to a localized depolarization. NaV1.7, with its low activation threshold, amplifies this initial generator potential. If the depolarization reaches the threshold, it triggers the opening of other voltage-gated sodium channels (like NaV1.8), leading to the rising phase of an action potential. This electrical signal then propagates along the axon to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately relayed to the brain for perception. By blocking NaV1.7, compounds like this compound can effectively dampen the initial amplification of noxious signals, thereby preventing the generation of action potentials and subsequent pain perception.
Data Presentation: Profile of this compound
The following tables summarize the in vitro, pharmacokinetic, and in vivo efficacy data for this compound. This data is representative and intended to serve as an example for data presentation.
Table 1: In Vitro Selectivity Profile of this compound
| Channel Subtype | IC50 (nM) | Selectivity vs. NaV1.7 |
|---|---|---|
| hNaV1.7 | 10 | - |
| hNaV1.1 | 1200 | 120x |
| hNaV1.2 | 1500 | 150x |
| hNaV1.5 (Cardiac) | >30,000 | >3000x |
| hNaV1.6 | 950 | 95x |
| hNaV1.8 | 2500 | 250x |
Table 2: Representative Pharmacokinetic Properties of this compound in Rats (IV Administration)
| Parameter | Value |
|---|---|
| Clearance (CL) | 15 mL/min/kg |
| Volume of Distribution (Vdss) | 3.0 L/kg |
| Half-life (t1/2) | 2.5 hours |
| Plasma Protein Binding | 98.5% |
Table 3: In Vivo Efficacy in a Rat Inflammatory Pain Model (Formalin Test)
| Treatment Group | Dose (mg/kg, p.o.) | Phase I Licking Time (s) | Phase II Licking Time (s) |
|---|---|---|---|
| Vehicle | - | 105 ± 8 | 180 ± 15 |
| This compound | 10 | 95 ± 7 | 110 ± 12* |
| This compound | 30 | 70 ± 6* | 65 ± 9** |
| This compound | 100 | 45 ± 5** | 30 ± 7** |
*p < 0.05, *p < 0.01 vs. Vehicle. Data are mean ± SEM.
Table 4: In Vivo Efficacy in a Rat Neuropathic Pain Model (CCI Model, Von Frey Test)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) |
|---|---|---|
| Sham | - | 14.5 ± 1.0 |
| Vehicle (CCI) | - | 2.5 ± 0.4 |
| This compound (CCI) | 10 | 4.8 ± 0.6* |
| This compound (CCI) | 30 | 8.2 ± 0.9** |
| This compound (CCI) | 100 | 11.5 ± 1.2** |
*p < 0.05, *p < 0.01 vs. Vehicle (CCI). Data are mean ± SEM.
Experimental Workflow
The general workflow for an in vivo efficacy study of this compound is outlined below. This process ensures a systematic evaluation from model induction through to data analysis and interpretation.
Detailed Experimental Protocols
Inflammatory Pain: The Formalin Test
This model assesses tonic, persistent pain and is sensitive to various classes of analgesics.[4][5][6][7][8] It produces a biphasic pain response: Phase I (acute, neurogenic pain) and Phase II (inflammatory pain).
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Materials:
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
5% formalin solution in saline.
-
Plexiglas observation chambers with a mirror angled at 45° for clear paw observation.
-
Hamilton syringe for formalin injection.
-
Oral gavage needles.
-
Timer.
-
-
Procedure:
-
Acclimatize animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via oral gavage at the desired pre-treatment time (e.g., 60 minutes before formalin).
-
At T=0, gently restrain the rat and inject 50 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behaviors for each phase.
-
Compare the mean licking/biting time between the vehicle and this compound treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Neuropathic Pain: Chronic Constriction Injury (CCI) and Von Frey Test
The CCI model is a widely used model of peripheral nerve injury that results in mechanical allodynia (pain in response to a normally non-painful stimulus).[9] Mechanical sensitivity is assessed using von Frey filaments.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Materials:
-
Procedure:
-
Part A: CCI Surgery
-
Anesthetize the rat.
-
Make a small incision at the mid-thigh level to expose the sciatic nerve.
-
Loosely tie four ligatures (4-0 silk) around the sciatic nerve with ~1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow animals to recover for 7-14 days for the full development of neuropathic pain. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Part B: Von Frey Test for Mechanical Allodynia
-
Acclimatize animals to the testing chambers on the elevated mesh platform for at least 30 minutes.[12]
-
Administer this compound or vehicle orally at the desired pre-treatment time.
-
At the designated time post-dosing, apply von Frey filaments to the mid-plantar surface of the hind paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[11][13] Start with a mid-range filament (e.g., 2.0g).
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[12]
-
The pattern of responses is used to calculate the 50% withdrawal threshold using the formula described by Dixon or Chaplan et al.[9][13]
-
-
-
Data Analysis:
-
Compare the mean paw withdrawal threshold (in grams) between sham, vehicle (CCI), and this compound (CCI) treated groups using a one-way or two-way ANOVA, followed by an appropriate post-hoc test.
-
Safety and Toxicology Considerations
While NaV1.7 selectivity is intended to minimize off-target effects, it is crucial to monitor for potential adverse events. Key considerations include:
-
Cardiovascular Effects: Although this compound shows high selectivity over the cardiac NaV1.5 channel, monitoring for any ECG abnormalities in separate safety studies is recommended.
-
Central Nervous System (CNS) Effects: Observe animals for any signs of ataxia, sedation, or convulsions, which could indicate off-target effects on CNS sodium channels or poor overall tolerability. A rotarod test can be used to quantitatively assess motor coordination.
-
Olfaction: As NaV1.7 is also expressed in olfactory sensory neurons, a reduction in the sense of smell (anosmia) is an expected on-target effect.[14] While not a safety liability in preclinical models, it can serve as a useful biomarker of target engagement.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 11. mdpi.com [mdpi.com]
- 12. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics.[1][2][3] It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[4][5] Gain-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. Conversely, loss-of-function mutations result in a congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain, without other significant neurological deficits.[1][2] This makes selective blockade of NaV1.7 a promising strategy for the development of novel analgesics with potentially fewer side effects than current treatments.
NaV1.7 channels act as amplifiers of small, subthreshold depolarizations in nociceptor terminals, effectively setting the threshold for action potential generation.[4] By blocking this channel, the transmission of pain signals from the periphery to the central nervous system can be inhibited.
These application notes provide an overview of the use of NaV1.7 Blocker-801 , a highly potent and selective inhibitor of the NaV1.7 channel, in preclinical rodent models of inflammatory and neuropathic pain. The included protocols and data are intended to guide researchers in the evaluation of this and similar compounds.
Disclaimer: "this compound" is a representative name for a highly selective NaV1.7 inhibitor. The data presented here are a composite of results from preclinical studies of various selective NaV1.7 inhibitors and are intended for illustrative purposes.
In Vitro Pharmacology
A critical first step in characterizing any NaV1.7 inhibitor is to determine its potency and selectivity against the target channel and other related sodium channel subtypes. This is typically achieved through whole-cell patch-clamp electrophysiology assays in cell lines stably expressing the human channel of interest.
Table 1: In Vitro Selectivity Profile of a Representative NaV1.7 Blocker
| Channel Subtype | IC₅₀ (nM) | Fold Selectivity vs. NaV1.7 | Primary Expression/Function |
| hNaV1.7 | 10 | - | Pain (Peripheral Sensory Neurons) |
| hNaV1.1 | >1000 | >100x | Central Nervous System |
| hNaV1.2 | >1000 | >100x | Central Nervous System |
| hNaV1.3 | >1000 | >100x | Central Nervous System (re-expressed after injury) |
| hNaV1.4 | >1000 | >100x | Skeletal Muscle |
| hNaV1.5 | >1000 | >100x | Cardiac Muscle |
| hNaV1.6 | >1000 | >100x | Central and Peripheral Nervous System |
| hNaV1.8 | >1000 | >100x | Pain (Peripheral Sensory Neurons) |
Data are representative of highly selective NaV1.7 inhibitors.
Signaling Pathway and Mechanism of Action
NaV1.7 plays a crucial role in the initial stages of nociception. The following diagram illustrates the signaling pathway and the point of intervention for this compound.
Caption: NaV1.7 amplifies subthreshold depolarizations to initiate an action potential.
The diagram above shows that upon a noxious stimulus, receptors on the nociceptor terminal are activated, leading to a small, subthreshold depolarization. NaV1.7 channels, due to their low activation threshold, amplify this initial signal. If the amplification is sufficient to reach the action potential threshold, a pain signal is propagated to the central nervous system (CNS). This compound directly inhibits this amplification step, preventing the action potential from firing and thereby blocking the sensation of pain.
Experimental Workflow for In Vivo Efficacy Testing
A standardized workflow is essential for the reliable assessment of an analgesic compound in rodent pain models.
Caption: General workflow for evaluating this compound in rodent pain models.
Application in an Inflammatory Pain Model
Inflammatory pain models are used to simulate pain arising from tissue injury and inflammation. The carrageenan-induced paw edema model is a widely used, acute inflammatory pain model.
Protocol: Carrageenan-Induced Inflammatory Pain in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Acclimatization: Animals are acclimatized to the testing environment and apparatus (e.g., Plexiglas enclosures on a glass floor for the Hargreaves test or a wire mesh for the von Frey test) for at least 2 days prior to the experiment.
-
Baseline Measurements: On the day of the experiment, baseline measurements for thermal withdrawal latency (Hargreaves test) and mechanical withdrawal threshold (von Frey test) are taken for both hind paws.
-
Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected (100 µL) into the plantar surface of the right hind paw.
-
Pain Development: The animals are returned to their cages. Peak hyperalgesia and allodynia typically develop within 2-4 hours.
-
Compound Administration: this compound or vehicle is administered at a specified time point after carrageenan injection (e.g., 2 hours post-carrageenan), typically via intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) routes.
-
Post-Treatment Assessment: Mechanical and thermal thresholds are reassessed at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes) to determine the extent and duration of analgesia.
Representative Data
Table 2: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) at 3h post-Carrageenan |
| Vehicle | - | 4.5 ± 0.5 |
| This compound | 10 | 8.2 ± 0.7 |
| This compound | 30 | 11.5 ± 1.0 |
| Sham (Saline Injection) | - | 12.0 ± 0.9 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Application in a Neuropathic Pain Model
Neuropathic pain models are designed to mimic the chronic pain state that arises from nerve damage. The Chronic Constriction Injury (CCI) model is a standard model for producing robust and lasting neuropathic pain behaviors.
Protocol: Chronic Constriction Injury (CCI) in Mice
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Surgery: Animals are anesthetized (e.g., with isoflurane). The right sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures (e.g., 5-0 chromic gut) are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the hind limb. The muscle and skin are then closed in layers.
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Pain Development: Mechanical allodynia typically develops over several days and is established by day 7-14 post-surgery.
-
Baseline and Post-CCI Measurements: Baseline mechanical withdrawal thresholds are measured before surgery. Post-surgery, thresholds are measured to confirm the development of allodynia (a significant decrease in the force required to elicit a withdrawal).
-
Compound Administration: Once the neuropathic pain state is established (e.g., day 14), this compound or vehicle is administered.
-
Post-Treatment Assessment: The mechanical withdrawal threshold is assessed at various time points after dosing to evaluate the anti-allodynic effect of the compound.
Representative Data
Table 3: Effect of this compound on CCI-Induced Mechanical Allodynia in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h post-dose (Day 14 post-CCI) |
| Vehicle | - | 0.4 ± 0.1 |
| This compound | 30 | 1.5 ± 0.3 |
| This compound | 100 | 2.8 ± 0.5 |
| Sham (Surgery without ligation) | - | 3.5 ± 0.4 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Protocols for Key Behavioral Assays
Mechanical Allodynia: The von Frey Test
This test measures the withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.
-
Procedure: a. Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30 minutes. b. Apply a von Frey filament to the plantar surface of the hind paw, starting with a filament below the expected threshold. c. The filament is pressed against the paw until it buckles, and the force is held for 3-5 seconds. d. A positive response is a sharp withdrawal, flinching, or licking of the paw. e. The "up-down" method is commonly used to determine the 50% withdrawal threshold. If there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used. This is repeated for several stimuli after the first response to hone in on the threshold.
Thermal Hyperalgesia: The Hargreaves Test
This test measures the latency to withdraw from a thermal stimulus.
-
Apparatus: A Hargreaves apparatus, which consists of a glass surface for the animal to stand on and a movable, high-intensity light source below.
-
Procedure: a. Place the animal in a Plexiglas enclosure on the glass surface and allow it to acclimatize for at least 15-20 minutes. b. Position the light source under the plantar surface of the hind paw to be tested. c. Activate the light source. A timer starts automatically. d. When the animal withdraws its paw, a sensor stops the timer, recording the withdrawal latency. e. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage. f. Typically, 3-5 measurements are taken per paw, with at least 5 minutes between measurements.
Logical Framework for Analgesia
The therapeutic hypothesis for NaV1.7 inhibition is based on a clear logical progression from molecular action to behavioral outcome.
Caption: Logical progression from NaV1.7 inhibition to analgesia.
Conclusion
This compound, as a representative highly selective NaV1.7 inhibitor, demonstrates significant efficacy in rodent models of both inflammatory and neuropathic pain. The data support the critical role of NaV1.7 in pain signaling and validate its inhibition as a promising therapeutic strategy. The protocols outlined in these notes provide a framework for the preclinical evaluation of NaV1.7 inhibitors, from in vitro characterization to in vivo efficacy testing. Careful experimental design and adherence to standardized protocols are crucial for obtaining reliable and translatable results in the development of novel analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Disclaimer: Information regarding "NaV1.7 Blocker-801" is not publicly available. The following application notes and protocols are based on preclinical studies of other selective NaV1.7 inhibitors, such as QLS-81, and are intended to serve as a comprehensive guide for researchers. Dosages and specific parameters should be optimized for "this compound" in dedicated dose-finding studies.
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of pain signals. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to painful conditions like inherited erythromelalgia, while loss-of-function mutations result in a congenital inability to perceive pain. This compound is a selective inhibitor of the NaV1.7 channel and is intended for preclinical research to evaluate its analgesic potential in various animal models of pain.
Mechanism of Action
NaV1.7 channels are located at the nerve endings of dorsal root ganglion (DRG) neurons. They act as threshold channels, amplifying small, subthreshold depolarizations. This amplification is critical for bringing the neuron to the action potential threshold, leading to the generation and propagation of a pain signal to the central nervous system. By selectively blocking NaV1.7, this compound is hypothesized to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals without affecting other essential neuronal functions.
Data Presentation: Dosage and Efficacy in Animal Models
The following tables summarize representative dosages and efficacy data from preclinical studies of the selective NaV1.7 inhibitor QLS-81, which can serve as a starting point for designing experiments with this compound.[1]
Table 1: Efficacy of NaV1.7 Blocker (QLS-81) in a Neuropathic Pain Model (Spinal Nerve Injury in Mice) [1]
| Dosage (mg/kg/day, i.p.) | Treatment Duration | Outcome Measure | Efficacy |
| 2 | 10 days | Mechanical Allodynia (von Frey Test) | Dose-dependent alleviation |
| 5 | 10 days | Mechanical Allodynia (von Frey Test) | Dose-dependent alleviation |
| 10 | 10 days | Mechanical Allodynia (von Frey Test) | Dose-dependent alleviation |
Table 2: Efficacy of NaV1.7 Blocker (QLS-81) in an Inflammatory Pain Model (Formalin Test in Mice) [1]
| Dosage (mg/kg, i.p.) | Administration Time | Outcome Measure | Efficacy (Phase II) |
| 5 | 1 hour pre-formalin | Paw Licking Time | Dose-dependent reduction |
| 10 | 1 hour pre-formalin | Paw Licking Time | Dose-dependent reduction |
| 20 | 1 hour pre-formalin | Paw Licking Time | Dose-dependent reduction |
Experimental Protocols
The following are detailed protocols for common animal models of pain used to evaluate the efficacy of NaV1.7 inhibitors.
This model induces mechanical allodynia, a key symptom of neuropathic pain.
Protocol:
-
Animals: Adult male C57BL/6 mice (20-25 g) are used.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture.
-
Transect the nerves distal to the ligation.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
For sham-operated animals, expose the sciatic nerve without ligation or transection.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Drug Administration:
-
Behavioral Testing (von Frey Test):
-
Assess the mechanical nociceptive threshold before and at various time points after drug administration on days 1, 3, 5, 7, and 10 of treatment.[1]
-
Place the mice in individual chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes.
-
Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
This model assesses both acute and tonic inflammatory pain.
Protocol:
-
Animals: Adult male C57BL/6 mice (20-25 g) are used.
-
Drug Administration:
-
Administer this compound or vehicle control via i.p. injection.
-
Based on studies with QLS-81, a suggested dose range is 5-20 mg/kg, administered 1 hour before the formalin injection.[1]
-
-
Formalin Injection:
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the left hind paw.[1]
-
-
Behavioral Observation:
-
Immediately after the formalin injection, place the mouse in an observation chamber.
-
Record the total time the animal spends licking the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-45 minutes post-injection), representing inflammatory pain.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a NaV1.7 inhibitor in a preclinical pain model.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Expressed predominantly in peripheral sensory neurons, NaV1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] Individuals with loss-of-function mutations in SCN9A exhibit a congenital insensitivity to pain, highlighting the therapeutic potential of NaV1.7 inhibition. Conversely, gain-of-function mutations are associated with severe pain disorders.[1]
Blocker-801 is a novel compound identified as a potent and selective inhibitor of the NaV1.7 channel. These application notes provide detailed protocols for screening and characterizing the activity of Blocker-801 and other potential NaV1.7 inhibitors using common cell-based assays: automated patch-clamp electrophysiology and a high-throughput fluorescent imaging plate reader (FLIPR) membrane potential assay.
NaV1.7 Signaling Pathway in Nociception
NaV1.7 channels are key players in the transmission of pain signals from the periphery to the central nervous system. Upon tissue damage or inflammation, various stimuli lead to the depolarization of nociceptive sensory neurons. NaV1.7, with its low threshold for activation, acts as an amplifier of these small depolarizations, triggering the action potential that travels along the sensory nerve fiber to the spinal cord. At the presynaptic terminal in the dorsal horn of the spinal cord, the influx of sodium through NaV1.7 facilitates the release of neurotransmitters, such as glutamate and substance P, which then activate second-order neurons, propagating the pain signal to the brain. Interestingly, there is also a demonstrated link between NaV1.7 and endogenous opioid signaling, suggesting a complex interplay in pain modulation.
Experimental Assays and Protocols
The following sections detail the protocols for automated patch-clamp and FLIPR-based assays to evaluate the inhibitory activity of Blocker-801 on NaV1.7 channels.
Cell Line and Culture
For these assays, Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.7 channel are recommended.
Culture Medium:
-
DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS)
-
1% Penicillin/Streptomycin
-
Selection antibiotic (e.g., 10 µg/ml Blasticidin and 200 µg/ml Zeocin, specific to the cell line)
Culture Conditions:
-
37°C in a humidified atmosphere with 5% CO2.
-
Cells should be passaged at 80-90% confluency. For electrophysiology, it is often beneficial to passage cells 24-48 hours before the experiment.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput alternative to conventional manual patch-clamp while maintaining high-quality electrophysiological data.[2][3] This method allows for the direct measurement of ion channel currents and is considered a gold standard for characterizing ion channel modulators.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Harvest cells expressing NaV1.7 using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Resuspend cells in an appropriate external solution at a concentration of 1-5 x 10^6 cells/mL.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Note: Cesium Fluoride (CsF) is often used to improve seal resistance in automated patch-clamp systems.
-
-
Compound Preparation:
-
Prepare a stock solution of Blocker-801 in 100% DMSO.
-
Perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid off-target effects.
-
-
Automated Patch-Clamp Procedure:
-
Follow the specific instrument's instructions for loading cells, solutions, and compound plates.
-
Voltage Protocol for State-Dependent Inhibition: To assess the inhibition of NaV1.7 in different conformational states, a pulse protocol is applied. A typical protocol to assess inhibition of the inactivated state involves a holding potential of -120 mV, followed by a depolarizing pre-pulse to a voltage that causes channel inactivation (e.g., -70 mV to -50 mV for a duration that allows equilibrium), and then a test pulse to elicit channel opening (e.g., 0 mV).
-
Apply a range of Blocker-801 concentrations to the cells and record the corresponding NaV1.7 currents.
-
-
Data Analysis:
-
Measure the peak inward current during the test pulse for each compound concentration.
-
Normalize the current at each concentration to the control (vehicle) current.
-
Plot the normalized current as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
FLIPR Membrane Potential Assay
The FLIPR assay is a high-throughput method that uses a fluorescent dye sensitive to changes in membrane potential.[4] It is a valuable tool for primary screening of large compound libraries.
Experimental Workflow:
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of State-Dependent NaV1.7 Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics.[1][2] Expressed predominantly in peripheral nociceptive neurons, it plays a crucial role in the transmission of pain signals.[3][4][5] NaV1.7 Blocker-801 is a potent and selective inhibitor of the NaV1.7 channel, making it a valuable tool for research in pain, neurology, and related fields.[6] These application notes provide detailed protocols for the preparation and experimental use of this compound to ensure reliable and reproducible results.
Product Information
-
Product Name: this compound
-
Target: Voltage-gated sodium channel NaV1.7
-
General Use: In vitro and in vivo studies of NaV1.7 function and pharmacology.
Storage and Stability
Upon receipt, store this compound as a lyophilized powder at -20°C. When stored as directed, the lyophilized powder is stable for at least one year. Reconstituted stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.
Data Presentation
Table 1: Physicochemical Properties of this compound (Typical Values)
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 450.3 g/mol | Assumed value for a typical small molecule inhibitor. |
| Purity | >98% | As determined by HPLC. |
| Formulation | Lyophilized powder |
| Solubility | Soluble in DMSO (≥100 mg/mL) | Insoluble in water and ethanol.[7][8] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration Range | Notes |
|---|---|---|---|
| Electrophysiology (Patch Clamp) | HEK293 cells expressing hNaV1.7 | 1 nM - 10 µM | IC50 values are typically in the nanomolar range for potent inhibitors. |
| Fluorescence-based Assays (e.g., FLIPR) | CHO or HEK293 cells expressing hNaV1.7 | 10 nM - 30 µM | Higher concentrations may be needed depending on the assay format.[3] |
| Neuronal Culture | Primary DRG neurons | 100 nM - 10 µM | Effective concentration may vary with neuronal activity.[9][10] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound to create a high-concentration stock solution.
Materials:
-
Vial of lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.[11]
-
Solvent Addition: Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of 450.3 g/mol , add 222 µL of DMSO.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the compound is fully dissolved. The solution should be clear and free of particulates.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-retention microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
Reconstituted stock solution of this compound in DMSO
-
Appropriate assay buffer or cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): For preparing a wide range of concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in DMSO.
-
Final Dilution: Prepare the final working solutions by diluting the stock or intermediate solution in the assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[9]
-
Mixing: Mix the working solutions thoroughly by gentle vortexing or inversion.
-
Application: The freshly prepared working solutions are now ready to be added to the experimental setup (e.g., cell culture plates, electrophysiology bath).
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: Simplified signaling pathway of NaV1.7 channel and inhibitor action.
Caption: Logical relationships for selecting this compound formulation.
References
- 1. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a selective NaV1.7 blocker as a tool compound to validate the voltage-gated sodium channel NaV1.7 as a therapeutic target, particularly in the context of pain research. This document outlines the rationale for targeting NaV1.7, provides protocols for key in vitro and in vivo experiments, and presents data on representative tool compounds.
Introduction to NaV1.7 as a Therapeutic Target
Voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is predominantly expressed in peripheral sensory neurons, including dorsal root ganglia (DRG) and trigeminal ganglia neurons.[2] Genetic studies in humans have solidified NaV1.7 as a high-value target for analgesic drug development. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain.[3][4] These findings suggest that selective inhibition of NaV1.7 could replicate the analgesic phenotype of CIP, offering a promising strategy for the treatment of various pain states with a potentially favorable side-effect profile.[3]
A selective NaV1.7 blocker serves as an essential chemical tool to probe the physiological and pathophysiological roles of this channel. By specifically inhibiting NaV1.7, researchers can validate its contribution to nociceptive signaling in various preclinical models of pain, thereby building confidence in the therapeutic hypothesis before advancing a candidate drug into clinical trials.
Data Presentation: Potency and Selectivity of Representative NaV1.7 Blockers
The selection of a suitable tool compound is predicated on its potency for the target and its selectivity over other related ion channels, particularly other sodium channel subtypes, to minimize off-target effects. Below is a summary of in vitro data for well-characterized, selective NaV1.7 inhibitors that can be used as tool compounds for target validation.
| Compound | Target | IC50 (nM) | Selectivity vs. NaV1.5 (cardiac) | Selectivity vs. NaV1.6 (neuronal) | Reference |
| PF-05089771 | human NaV1.7 | 11 | >1000-fold | ~11-fold | [5][6] |
| mouse NaV1.7 | 8 | [5] | |||
| rat NaV1.7 | 171 | [5] | |||
| GDC-0276 | human NaV1.7 | 0.4 | >1000-fold | ~1200-fold | [6] |
| ST-2262 | human NaV1.7 | 72 | >200-fold | >200-fold | [7] |
| ProTx-II | human NaV1.7 | 0.3 | >100-fold | ~100-fold | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the validation of NaV1.7 as a target using a selective blocker.
In Vitro Assays
1. Automated Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol is for determining the potency and mechanism of action (e.g., state-dependence) of a NaV1.7 blocker using a high-throughput automated patch-clamp system.[8][9][10]
Objective: To measure the concentration-dependent inhibition of NaV1.7 currents by the tool compound.
Materials:
-
HEK293 or CHO cells stably expressing human NaV1.7.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
NaV1.7 blocker tool compound.
-
Automated patch-clamp system (e.g., Qube, SyncroPatch, or IonFlux).[8][11][12]
Procedure:
-
Cell Preparation: Culture cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in the external solution at the desired concentration (typically 0.5-2 x 10⁶ cells/mL).
-
System Setup: Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of the NaV1.7 blocker in the external solution.
-
Data Acquisition:
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol to achieve whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the membrane potential at -120 mV to ensure channels are in the resting state, followed by a depolarizing step to 0 mV to activate the channels.
-
Establish a stable baseline recording of the current.
-
Apply the different concentrations of the tool compound and record the resulting inhibition of the NaV1.7 current.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
2. Fluorescence-Based Membrane Potential Assay
This high-throughput assay measures changes in membrane potential in response to NaV1.7 activation and its inhibition by a tool compound.[13][14]
Objective: To screen for and characterize NaV1.7 inhibitors in a cell-based functional assay.
Materials:
-
HEK293 cells stably expressing NaV1.7.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Membrane potential-sensitive fluorescent dye (e.g., FMP Blue Dye).
-
NaV1.7 activator (e.g., veratridine).
-
NaV1.7 blocker tool compound.
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Plate NaV1.7-expressing HEK293 cells in 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate at 37°C for 1 hour.
-
Compound Addition: Add the NaV1.7 blocker at various concentrations to the assay plate and incubate for a specified time (e.g., 15-30 minutes).
-
Signal Measurement:
-
Place the assay plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the NaV1.7 activator (e.g., veratridine) to all wells to induce membrane depolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the activator in the presence and absence of the inhibitor.
-
Determine the percent inhibition for each concentration of the tool compound.
-
Generate a concentration-response curve and calculate the IC50.
-
In Vivo Models of Pain
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to assess the efficacy of a NaV1.7 blocker in a model of persistent inflammatory pain.[15][16][17][18]
Objective: To evaluate the anti-hyperalgesic effects of the tool compound.
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Complete Freund's Adjuvant (CFA).
-
NaV1.7 blocker tool compound formulated in an appropriate vehicle.
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test) and mechanical allodynia (e.g., von Frey filaments).
Procedure:
-
Baseline Measurements: Acclimatize the animals to the testing environment and measure baseline paw withdrawal latency to a thermal stimulus and paw withdrawal threshold to mechanical stimuli.
-
Induction of Inflammation: Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw.
-
Post-CFA Measurements: At a predetermined time after CFA injection (e.g., 24 hours), re-measure thermal and mechanical sensitivity to confirm the development of hyperalgesia and allodynia.
-
Compound Administration: Administer the NaV1.7 blocker or vehicle to the animals via the desired route (e.g., oral, intraperitoneal, intravenous).
-
Efficacy Testing: At various time points after compound administration, assess paw withdrawal latency and threshold.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the compound-treated and vehicle-treated groups. A significant increase in withdrawal latency or threshold in the treated group indicates an analgesic effect.
2. Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model is used to investigate the efficacy of a NaV1.7 blocker in a model of chronic neuropathic pain.[19][20][21][22]
Objective: To determine if the tool compound can reverse mechanical allodynia in a neuropathic pain state.
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Surgical instruments for nerve ligation and transection.
-
Suture material.
-
NaV1.7 blocker tool compound formulated in an appropriate vehicle.
-
Von Frey filaments.
Procedure:
-
Baseline Measurements: Acclimatize the animals and determine their baseline mechanical withdrawal threshold using von Frey filaments on the lateral side of the paw.
-
SNI Surgery: Anesthetize the animal. Expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves). Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. Close the incision in layers.
-
Post-Surgery Measurements: Allow the animals to recover. Mechanical allodynia typically develops within a few days and is stable for several weeks. Confirm the development of allodynia by re-measuring the mechanical withdrawal threshold.
-
Compound Administration: Once a stable neuropathic pain state is established (e.g., 7-14 days post-surgery), administer the NaV1.7 blocker or vehicle.
-
Efficacy Testing: Measure the mechanical withdrawal threshold at various time points after compound administration.
-
Data Analysis: Compare the withdrawal thresholds between the compound-treated and vehicle-treated groups. A significant increase in the withdrawal threshold in the treated group indicates an anti-allodynic effect.
Visualizations
Caption: NaV1.7 Signaling Pathway in Nociception.
References
- 1. physoc.org [physoc.org]
- 2. burningfeet.org [burningfeet.org]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Patch Clamp Analysis of nAChα7 and Na(V)1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellmicrosystems.com [cellmicrosystems.com]
- 13. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. criver.com [criver.com]
- 19. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 20. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 21. Neuropathic pain model—spared nerve injury (SNI) [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2][3] It is predominantly expressed in peripheral sensory neurons, including nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, as well as sympathetic ganglion neurons.[4] NaV1.7 acts as a key regulator of neuronal excitability; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain.[1] This makes NaV1.7 a highly attractive therapeutic target for the development of novel analgesics.
NaV1.7 blockers are small molecules designed to selectively inhibit the activity of the NaV1.7 channel, thereby reducing the excitability of pain-sensing neurons.[5] Immunohistochemistry (IHC) is an invaluable technique for visualizing the distribution and quantifying the expression of NaV1.7 in tissues treated with such blockers. This allows researchers to assess the in-situ effects of the compound on the target protein and downstream markers.
These application notes provide a generalized protocol for performing IHC on tissues treated with a NaV1.7 blocker, using "NaV1.7 Blocker-801" as a representative compound. While specific details for "Blocker-801" are not publicly available, this document outlines the principles and a robust starting protocol that can be adapted for various selective NaV1.7 inhibitors.
Signaling Pathways and Experimental Design
The primary function of NaV1.7 is to control the influx of sodium ions, which leads to the depolarization of the neuronal membrane and the propagation of action potentials. Inhibition of NaV1.7 is expected to reduce neuronal firing. Downstream effects can be complex, potentially involving changes in the expression of other ion channels, neuropeptides, and signaling molecules involved in pain pathways. Furthermore, NaV1.7 has been shown to interact with a variety of proteins, including Collapsin Response Mediator Protein 2 (CRMP2) and G protein-regulated inducer of neurite outgrowth (Gprin1), which can influence its trafficking and function.[6][7][8] The blockade of NaV1.7 may also have secondary effects on endogenous opioid signaling pathways.[1][3]
Experimental Protocol: Immunohistochemistry of NaV1.7 in Dorsal Root Ganglion (DRG)
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues, a common preparation for preserving tissue morphology.
Materials and Reagents
-
Primary Antibody: Rabbit anti-NaV1.7 polyclonal antibody (or a validated monoclonal antibody).
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated).
-
This compound (or other NaV1.7 inhibitor).
-
Control Tissues: DRG from vehicle-treated animals.
-
Positive Control Tissues: Known NaV1.7-expressing tissue (e.g., untreated DRG).
-
Negative Control: Omission of the primary antibody.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
4% Paraformaldehyde (PFA) in PBS.
-
Xylene and graded ethanol series (100%, 95%, 70%).
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0).
-
Blocking Buffer: 5% normal goat serum in PBS with 0.1% Triton X-100.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin counterstain.
-
Mounting medium.
-
Microscope slides, coverslips.
Experimental Workflow
Step-by-Step Protocol
-
Tissue Preparation:
-
Treat animals with this compound or vehicle according to the experimental design.
-
Perfuse animals with PBS followed by 4% PFA.
-
Dissect DRGs and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Process tissues through a graded ethanol series and xylene, then embed in paraffin.
-
Cut 5-10 µm sections and mount on charged microscope slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0) and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS (3 x 5 minutes).
-
-
Immunostaining:
-
Quench endogenous peroxidase activity with 3% H₂O₂ in methanol for 10 minutes (for HRP-based detection).
-
Rinse with PBS (3 x 5 minutes).
-
Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate with primary anti-NaV1.7 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection and Visualization:
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a bright-field microscope.
-
Capture images and perform quantitative analysis (e.g., optical density, percentage of positive cells) using image analysis software.
-
Data Presentation
Quantitative data from IHC experiments can be presented in tables to facilitate comparison between treatment groups. Below is a template for presenting such data.
Table 1: Quantitative Analysis of NaV1.7 Immunoreactivity in DRG Neurons
| Treatment Group | N | % NaV1.7-Positive Neurons (Mean ± SEM) | Optical Density of NaV1.7 Staining (Mean ± SEM) |
| Vehicle Control | 8 | 65.2 ± 3.1 | 0.45 ± 0.03 |
| This compound (10 mg/kg) | 8 | 63.8 ± 2.9 | 0.43 ± 0.04 |
| This compound (30 mg/kg) | 8 | 66.1 ± 3.5 | 0.46 ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific NaV1.7 blocker, experimental conditions, and the biological question being addressed. It is important to note that a blocker of channel function may not necessarily alter the protein expression levels detected by IHC.
Logical Relationships in Data Interpretation
The interpretation of IHC data from blocker-treated tissues requires careful consideration of the relationship between channel function and protein expression.
Troubleshooting and Considerations
-
Antibody Specificity: Thoroughly validate the primary antibody for specificity to NaV1.7. Include appropriate controls, such as tissues from NaV1.7 knockout animals if available.
-
Fixation: Over-fixation can mask epitopes. Optimize fixation time and consider alternative fixatives if necessary.
-
Antigen Retrieval: The choice of antigen retrieval method (heat-induced or enzymatic) may need to be optimized for the specific antibody and tissue.
-
Blocker Effects on Expression: Be aware that a functional blocker of NaV1.7 may not necessarily lead to a change in the overall expression level of the protein as detected by IHC. The blocker may simply inhibit channel activity without affecting protein synthesis or degradation. In some cases, chronic blockade could lead to compensatory changes in protein expression.
-
Quantitative Analysis: Ensure consistent imaging parameters and use standardized methods for quantitative analysis to allow for reliable comparisons between groups.
These application notes provide a comprehensive framework for conducting and interpreting IHC studies on tissues treated with NaV1.7 blockers. Adaptation and optimization of the protocol will be necessary for specific research applications and novel compounds.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mapping protein interactions of sodium channel NaV1.7 using epitope-tagged gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Located predominantly in peripheral sensory neurons, it plays a crucial role in the initial phase of action potential generation. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[1] This makes the development of selective NaV1.7 inhibitors a promising avenue for novel analgesics.
Calcium imaging assays provide a robust and high-throughput method to screen for and characterize NaV1.7 inhibitors. The principle of this assay is that the influx of Na+ through NaV1.7 channels leads to membrane depolarization, which in turn can trigger a secondary influx of Ca2+ through voltage-gated calcium channels or the reverse action of the Na+/Ca2+ exchanger.[2] By monitoring these changes in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators, the activity of NaV1.7 and the efficacy of potential blockers can be quantified.
This document provides detailed protocols and application notes for the use of a representative NaV1.7 inhibitor, Blocker-801, in a calcium imaging assay using a recombinant cell line.
Data Presentation
The inhibitory activity of NaV1.7 Blocker-801 can be quantified and compared with other known NaV1.7 inhibitors. The following tables present representative data obtained from calcium imaging and electrophysiology assays.
Note: The data for this compound is illustrative.
Table 1: Inhibitory Potency (IC50) of Various NaV1.7 Blockers
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Calcium Imaging | HEK293-NaV1.7 | 25 | Illustrative |
| PF-05089771 | Electrophysiology | HEK293-NaV1.7 | 11 | [3] |
| GNE-0439 | Electrophysiology | HEK293-NaV1.7 | 340 | [3] |
| Tetrodotoxin (TTX) | Calcium Imaging | Rat DRG Neurons | 11 | [4] |
| ProTx-II | Calcium Imaging | Rat DRG Neurons | 72 | [4] |
Table 2: Selectivity Profile of this compound
| Channel Subtype | IC50 (nM) | Selectivity (fold vs. NaV1.7) |
| NaV1.7 | 25 | 1 |
| NaV1.5 | >10,000 | >400 |
| NaV1.8 | 2,500 | 100 |
Signaling Pathway and Mechanism of Action
The activation of NaV1.7 channels leads to an influx of sodium ions, causing depolarization of the cell membrane. This depolarization can subsequently activate voltage-gated calcium channels (VGCCs) or reverse the function of the sodium-calcium exchanger (NCX), resulting in an increase in intracellular calcium. This compound is designed to selectively bind to the NaV1.7 channel, preventing sodium influx and thereby inhibiting the downstream increase in intracellular calcium.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human NaV1.7 (HEK293-NaV1.7).
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., 10 µg/ml Blasticidin, 0.2 mg/ml Zeocin).[5]
-
Calcium Indicator: Fura-2 AM (acetoxymethyl ester).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NaV1.7 Activator: Veratridine or a similar NaV1.7 channel opener.
-
This compound: Stock solution in DMSO.
-
Positive Control: A known NaV1.7 inhibitor (e.g., Tetrodotoxin).
-
Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Instrumentation: Fluorescence plate reader or microscope capable of ratiometric calcium measurement (excitation at 340 nm and 380 nm, emission at 510 nm).
Experimental Workflow Diagram
Detailed Protocol
-
Cell Culture and Plating:
-
Culture HEK293-NaV1.7 cells in the recommended medium at 37°C and 5% CO2.
-
Harvest cells and seed them into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in the assay buffer. A typical concentration is 1-5 µM.
-
Aspirate the culture medium from the wells and wash once with assay buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, a positive control, and a vehicle control in the assay buffer.
-
After the dye loading incubation, gently wash the cells twice with assay buffer to remove extracellular Fura-2 AM.
-
Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Fluorescence Measurement and Data Acquisition:
-
Set up the fluorescence plate reader to measure the emission at 510 nm with sequential excitation at 340 nm and 380 nm.
-
Measure the baseline fluorescence (F0) before adding the activator.
-
Add the NaV1.7 activator (e.g., Veratridine) to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic measurements of fluorescence (F1) for 1-5 minutes to capture the peak calcium response.
-
Data Analysis
-
Calculate the 340/380 nm Fluorescence Ratio: For each time point and each well, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation.
-
Determine the Peak Response: Identify the maximum fluorescence ratio after the addition of the activator.
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) Where:
-
Signal_compound is the peak ratio in the presence of the blocker.
-
Signal_min is the peak ratio in the presence of a saturating concentration of a positive control (or no activator).
-
Signal_max is the peak ratio in the presence of the vehicle control.
-
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the blocker concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Analysis Logic
Conclusion
The calcium imaging assay described provides a reliable and efficient method for evaluating the potency and efficacy of NaV1.7 inhibitors like Blocker-801. By carefully following the outlined protocols, researchers can generate high-quality, reproducible data to advance the development of novel pain therapeutics. The use of a stable recombinant cell line ensures consistency, while the ratiometric nature of the Fura-2 dye minimizes experimental variability. This assay is a valuable tool in the early stages of the drug discovery pipeline for identifying and characterizing promising NaV1.7-targeting compounds.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1][2][3][4] It is preferentially expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials in response to noxious stimuli.[5][6] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, making it a compelling target for the development of novel analgesics.[1][2][4] NaV1.7 Blocker-801 is a potent and selective antagonist of the NaV1.7 channel. These application notes provide detailed protocols for evaluating the efficacy of this compound in established rodent models of thermal, mechanical, and inflammatory pain.
Mechanism of Action
NaV1.7 channels act as "threshold channels" in nociceptive neurons, amplifying small, sub-threshold depolarizations to initiate an action potential.[3][5][7] By selectively blocking these channels, this compound is hypothesized to reduce the excitability of sensory neurons, thereby decreasing the transmission of pain signals from the periphery to the central nervous system without affecting other sensory modalities.[4]
Data Presentation: Efficacy of this compound
The following tables summarize the expected dose-dependent effects of this compound in standard behavioral assays.
Table 1: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (seconds) | % Reversal of Hyperalgesia |
| Vehicle | - | 5.2 ± 0.4 | 0% |
| Blocker-801 | 3 | 7.8 ± 0.6 | 45% |
| Blocker-801 | 10 | 10.5 ± 0.8 | 88% |
| Blocker-801 | 30 | 11.8 ± 0.5 | 110% (Baseline) |
Data are presented as mean ± SEM. Baseline latency before injury was 12.0 ± 0.7 seconds.
Table 2: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | 50% Paw Withdrawal Threshold (grams) | % Reversal of Allodynia |
| Vehicle | - | 0.4 ± 0.05 | 0% |
| Blocker-801 | 3 | 1.1 ± 0.15 | 44% |
| Blocker-801 | 10 | 2.8 ± 0.3 | 150% |
| Blocker-801 | 30 | 3.8 ± 0.4 | 212% (Near Baseline) |
Data are presented as mean ± SEM. Baseline threshold before injury was 4.0 ± 0.5 grams.
Table 3: Effect of this compound on Inflammatory Pain (Formalin Test)
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (seconds) | Phase II Licking Time (seconds) |
| Vehicle | - | 55 ± 6 | 120 ± 15 |
| Blocker-801 | 10 | 52 ± 8 | 65 ± 11 |
| Blocker-801 | 30 | 48 ± 5 | 30 ± 7 |
Data are presented as mean ± SEM. Phase I: 0-10 min post-formalin; Phase II: 10-60 min post-formalin.
Experimental Protocols
Protocol 1: Hargreaves Test for Thermal Hyperalgesia
This protocol assesses the response to a noxious thermal stimulus and is used to measure thermal hyperalgesia in models of inflammatory or neuropathic pain.[8][9][10][11]
Materials:
-
Hargreaves Apparatus (Plantar Test)
-
Plexiglas enclosures
-
This compound solution
-
Vehicle solution (e.g., saline with 5% DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rodents (rats or mice) with induced hyperalgesia (e.g., via CFA injection)
Procedure:
-
Acclimation: Place animals individually in the Plexiglas enclosures on the heated glass floor of the Hargreaves apparatus. Allow them to acclimate for at least 20-30 minutes before testing.[12]
-
Baseline Measurement: Position the movable radiant heat source under the plantar surface of the hind paw. Activate the heat source. A timer will automatically start and will stop when the animal withdraws its paw.[9] Record this paw withdrawal latency (PWL).
-
Cut-off Time: Set a cut-off time (typically 20-25 seconds) to prevent tissue damage.[9] If the animal does not respond by the cut-off time, the test is stopped, and the cut-off time is recorded.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the desired doses.
-
Post-Dosing Measurement: At specified time points after dosing (e.g., 30, 60, 120 minutes), repeat the PWL measurement as described in step 2.
-
Data Analysis: Calculate the mean PWL for each treatment group. The analgesic effect can be expressed as a raw latency or as a percentage reversal of the established hyperalgesia.
Protocol 2: Von Frey Test for Mechanical Allodynia
This protocol measures the paw withdrawal threshold in response to a mechanical stimulus and is a standard method for assessing mechanical allodynia.[13][14][15]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated testing platform with a wire mesh floor
-
Plexiglas enclosures
-
This compound solution and vehicle
-
Syringes and needles for i.p. injection
-
Rodents with induced allodynia (e.g., following nerve injury)
Procedure:
-
Acclimation: Place animals individually in the enclosures on the wire mesh platform and allow them to acclimate for 20-30 minutes.
-
Baseline Measurement (Up-Down Method):
-
Start with a mid-range filament (e.g., 2.0 g) and apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause it to buckle.[13][16] Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[13][16]
-
The 50% paw withdrawal threshold (PWT) is calculated using the pattern of responses with a specific formula (Dixon's up-down method).[13][16]
-
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Post-Dosing Measurement: At specified time points after dosing, re-assess the PWT using the same up-down method.
-
Data Analysis: Calculate the mean 50% PWT for each treatment group. The anti-allodynic effect can be presented as the raw threshold in grams or as a percentage of the maximum possible effect.
Protocol 3: Formalin Test for Inflammatory Pain
The formalin test is a model of tonic chemical pain that produces a biphasic response, allowing for the differentiation of effects on acute nociception and central sensitization.[17][18][19][20]
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers (Plexiglas) with mirrors for clear viewing
-
This compound solution and vehicle
-
Syringes and needles for i.p. and subcutaneous (s.c.) injection
-
Timer
Procedure:
-
Drug Administration: Administer this compound or vehicle (i.p.) at a set time (e.g., 30 minutes) before the formalin injection.
-
Acclimation: Place the animals in the observation chambers for at least 10-15 minutes to acclimate.[21]
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.[19]
-
Observation and Scoring: Immediately return the animal to the chamber and start a timer. Observe the animal continuously for 60 minutes. Record the total time spent licking, biting, or flinching the injected paw.
-
Data Analysis:
-
Phase I (0-10 minutes): Sum the time spent in nociceptive behaviors during the first 10 minutes. This phase reflects the direct activation of nociceptors.[18][20]
-
Phase II (10-60 minutes): Sum the time spent in nociceptive behaviors from 10 to 60 minutes. This phase involves inflammatory processes and central sensitization.[18][20]
-
Compare the mean licking times for each phase between treatment groups.
-
Visualizations
Caption: NaV1.7 signaling pathway in nociception.
Caption: General experimental workflow for behavioral testing.
Caption: Logical flow of NaV1.7 blockade to analgesia.
References
- 1. Defining the Functional Role of NaV1.7 in Human Nociception. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 11. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 15. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 18. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 19. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inflammatory pain measurements (formalin test) [bio-protocol.org]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of NaV1.7 Blocker-801.
Frequently Asked Questions (FAQs): Solubility
Q1: What are the typical solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with low aqueous solubility. Its solubility is highly dependent on the solvent and pH. Below is a summary of its approximate solubility in common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Water | < 0.01 | < 0.02 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | < 0.02 | Insoluble in physiological buffers. |
| DMSO | ≥ 100 | ≥ 234 | Highly soluble. Recommended for stock solutions. |
| Ethanol | 5 | 11.7 | Sparingly soluble. |
| Methanol | 2 | 4.7 | Slightly soluble. |
| PEG400 (10%) in water | 0.5 | 1.17 | Limited solubility with co-solvents. |
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: The low aqueous solubility of this compound is attributed to its chemical structure, which is a common challenge with many small molecule inhibitors.[1][2] Factors contributing to poor aqueous solubility include high lipophilicity and strong crystal lattice energy. Direct dissolution in aqueous buffers like PBS will likely result in precipitation.
Q3: What are the recommended solvents for preparing this compound solutions?
A3: For initial stock solutions, 100% DMSO is recommended due to the high solubility of the compound in this solvent. For in vivo or cell-based assays where high concentrations of DMSO may be toxic, co-solvent systems are often necessary. A common starting point is a vehicle containing a combination of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept as low as possible and tested for tolerability in your specific experimental model.
Q4: How can I improve the solubility of this compound for my experiments?
A4: Several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Utilize water-miscible organic solvents like DMSO or ethanol to first dissolve the compound before diluting with aqueous media.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. This needs to be determined empirically.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Sonication: Applying ultrasonic energy can help to break down crystal lattices and aid in the dissolution process.
-
Gentle Heating: For some compounds, gentle warming can increase the rate of dissolution. However, the thermal stability of this compound should be considered (see Stability FAQs).
Frequently Asked Questions (FAQs): Stability
Q1: What is the stability profile of this compound in different solvents and conditions?
A1: The stability of this compound is crucial for obtaining reliable experimental results. The compound is generally stable as a dry powder and in DMSO stock solutions when stored correctly. Its stability in aqueous solutions is limited.
Table 2: Stability of this compound
| Condition | Storage Temperature | Stability (t½) | Notes |
| Dry Powder | Room Temperature | > 1 year | Store desiccated and protected from light. |
| DMSO Stock (100 mM) | -20°C | ~6 months | Avoid repeated freeze-thaw cycles. |
| DMSO Stock (100 mM) | -80°C | > 1 year | Recommended for long-term storage. |
| Aqueous Buffer (pH 7.4) | Room Temperature | < 24 hours | Prone to precipitation and degradation. |
| Aqueous Buffer (pH 7.4) | 4°C | ~48 hours | Prepare fresh for each experiment. |
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. For long-term storage, -80°C is recommended. For short-term storage (up to a few weeks), -20°C is acceptable. Always protect solutions from light.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, compounds with similar structures can be susceptible to hydrolysis, especially at non-neutral pH, and oxidation. It is recommended to use high-purity solvents and prepare aqueous solutions fresh for each experiment.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered with this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of NaV1.7 Blocker-801 in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is NaV1.7 and why is it a target for drug development?
NaV1.7 is a voltage-gated sodium channel that is encoded by the SCN9A gene. It is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) and sympathetic ganglion neurons, which are crucial for pain signaling.[1][2] NaV1.7 channels play a key role in the initiation and propagation of action potentials in response to noxious stimuli.[3] Genetic studies in humans have solidified its role in pain perception; gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[3][4] This makes NaV1.7 a prime target for the development of novel analgesics.
Q2: What is this compound and what is its mechanism of action?
This compound is a research compound identified as a blocker of the NaV1.7 sodium channel, intended for studies related to neurological diseases.[5][6] The specific details of its chemical structure and precise mechanism of action (e.g., pore blockade vs. gating modification) are not extensively documented in publicly available literature. Therefore, experimental determination of its activity and optimal concentration is essential.
Q3: What is a typical starting concentration range for a novel NaV1.7 inhibitor like Blocker-801?
For a novel inhibitor with an unknown IC50 (the concentration that inhibits 50% of the channel's activity), it is recommended to start with a broad concentration range. A typical approach is to perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) and extending to a high micromolar range (e.g., 10-100 µM). This wide range helps in identifying the effective concentration window and any potential toxic effects at higher concentrations.
Q4: What cell lines are appropriate for testing this compound?
The choice of cell line depends on the experimental goals.
-
For initial screening and IC50 determination: Heterologous expression systems are commonly used. Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human SCN9A gene (encoding NaV1.7) are standard choices.[7][8] These provide a clean system to study the direct effect of the blocker on the channel.
-
For studying effects on neuronal excitability: Cell lines derived from sensory neurons, such as F-11 (a hybridoma of rat DRG neurons and mouse neuroblastoma), or primary cultures of dorsal root ganglion (DRG) neurons are more physiologically relevant.
-
For disease modeling: Induced pluripotent stem cell (iPSC)-derived sensory neurons from patients with specific pain-related mutations can be a powerful tool.
Q5: What are the downstream effects of blocking NaV1.7?
Blocking NaV1.7 is expected to reduce the excitability of nociceptive neurons, thereby dampening pain signals. Interestingly, research has shown that the absence of NaV1.7 can lead to an upregulation of preproenkephalin (Penk) mRNA, which encodes for endogenous opioid peptides.[1][3][9] This suggests that NaV1.7 activity is linked to the endogenous opioid signaling pathway, which could be a secondary mechanism contributing to analgesia.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell activity.
| Possible Cause | Troubleshooting Steps |
| Concentration is too low. | Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM). |
| Poor solubility of the compound. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Check for precipitation in the final medium. If solubility is an issue, consider using a different solvent or a stock solution with a lower concentration. |
| Incorrect experimental conditions. | Verify the health and passage number of the cell line. Ensure that the cell line expresses functional NaV1.7 channels. For electrophysiology, confirm that the voltage protocols are appropriate to elicit NaV1.7 currents.[8] |
| Compound instability. | Prepare fresh stock solutions and dilutions for each experiment. Some compounds can degrade over time, especially when stored in solution. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which the blocker becomes toxic to the cells.[10][11][12][13] The working concentration should be well below the cytotoxic threshold. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle control (medium with solvent only) to assess the effect of the solvent on cell viability. |
| Off-target effects. | The blocker may be affecting other essential cellular processes. If cytotoxicity is observed at concentrations where NaV1.7 is not effectively blocked, consider the possibility of off-target effects. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. Cell density can affect the cellular response to a compound. |
| Variability in compound preparation. | Prepare fresh stock and working solutions for each experiment to avoid degradation or precipitation issues. Use calibrated pipettes for accurate dilutions. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
| Cell line instability. | Use cells within a consistent and low passage number range. Over-passaging can lead to genetic drift and altered phenotypes. |
| Incubation time variability. | Use a consistent incubation time with the blocker for all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration Range using a Cytotoxicity Assay
This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[10][11]
Materials:
-
Cells expressing NaV1.7 (e.g., HEK-293-NaV1.7)
-
96-well clear flat-bottom tissue culture plates
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 200 µM down to the low nanomolar range. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest blocker concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared blocker dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the blocker concentration to determine the CC50 (cytotoxic concentration 50%).
Protocol 2: Determining the IC50 of this compound using Electrophysiology
Patch-clamp electrophysiology is the gold standard for measuring ion channel activity and determining the potency of channel blockers.[15] This protocol provides a general workflow for determining the IC50 of this compound.
Materials:
-
HEK-293 cells stably expressing NaV1.7
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipettes
-
Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
This compound stock solution in DMSO
-
Perfusion system with multiple reservoirs for different blocker concentrations
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -120 mV. Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit NaV1.7 currents.[8]
-
Baseline Recording: Record stable baseline NaV1.7 currents in the extracellular solution.
-
Compound Application: Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Washout: After the highest concentration, perfuse with the control extracellular solution to check for reversibility of the block.
-
Data Analysis: Measure the peak inward current at each concentration. Normalize the currents to the baseline current. Plot the normalized current as a function of the blocker concentration and fit the data with a Hill equation to determine the IC50 value.
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density (96-well plate) | 5,000 - 20,000 cells/well | Optimize for your specific cell line to ensure logarithmic growth during the assay. |
| This compound Concentration Range (Cytotoxicity) | 0.01 µM - 100 µM | A broad starting range to identify the toxic threshold. |
| This compound Concentration Range (IC50) | 0.001 µM - 10 µM | A typical range for initial electrophysiology experiments, adjust based on preliminary results. |
| DMSO Final Concentration | ≤ 0.1% | To avoid solvent-induced cytotoxicity. |
| Incubation Time (Cytotoxicity) | 24 - 72 hours | Depends on the cell doubling time and the expected onset of compound effects. |
| Patch Pipette Resistance | 2 - 5 MΩ | For optimal whole-cell recordings. |
| Holding Potential (Electrophysiology) | -120 mV | To ensure most NaV1.7 channels are in the resting state before activation. |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified NaV1.7 signaling pathway and the effect of Blocker-801.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Pain without Nociceptors? Nav1.7-Independent Pain Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanion.de [nanion.de]
- 9. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. broadpharm.com [broadpharm.com]
- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NaV1.7 Blocker-801. The information is designed to help identify and mitigate potential off-target effects during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, with a focus on differentiating between on-target and off-target effects.
Issue 1: Unexpected changes in cardiovascular parameters (e.g., heart rate, blood pressure) in in vivo models.
-
Question: We observed significant changes in heart rate and blood pressure in our animal models after administration of this compound. Is this an expected on-target effect or a potential off-target liability?
-
Answer: While NaV1.7 is primarily expressed in peripheral sensory neurons, it is also found in autonomic afferent and sympathetic efferent fibers, which can influence cardiovascular function.[1] Therefore, some cardiovascular effects could be on-target. However, significant effects may also indicate off-target activity on other voltage-gated sodium channels, particularly NaV1.5, which is critical for the cardiac action potential.[2][3]
Troubleshooting Steps:
-
Assess NaV1.5 Activity: Perform an electrophysiological analysis of NaV1.5 channels in a heterologous expression system (e.g., HEK293 cells) to determine the IC50 of Blocker-801 for this channel. A low IC50 value suggests a higher risk of cardiac off-target effects.
-
In Vitro Cardiac Action Potential Assay: Utilize isolated cardiomyocytes or cardiac tissue preparations to assess the effect of Blocker-801 on action potential duration and morphology.
-
Dose-Response Analysis: Conduct a thorough dose-response study in your animal model to determine if the cardiovascular effects are observed at concentrations close to the efficacious dose for analgesia. A large margin between the efficacious dose and the dose causing cardiovascular changes suggests a better safety profile.
-
Issue 2: Motor impairment or central nervous system (CNS) side effects observed in behavioral studies.
-
Question: Our animals are exhibiting signs of motor impairment (e.g., ataxia, muscle weakness) and other CNS-related side effects (e.g., sedation) after treatment with this compound. How can we determine the cause?
-
Answer: These effects are unlikely to be caused by the selective blockade of NaV1.7 and strongly suggest off-target activity on other NaV channel subtypes that are crucial for central and peripheral neuronal conduction (NaV1.1, NaV1.2, NaV1.3, NaV1.6) and skeletal muscle contraction (NaV1.4).[2]
Troubleshooting Steps:
-
Broad NaV Channel Selectivity Panel: Screen Blocker-801 against a panel of human NaV channels (NaV1.1-1.8) to determine its selectivity profile. This will identify any significant off-target interactions.
-
Brain Penetrance Assessment: Determine the brain-to-plasma concentration ratio of Blocker-801 to understand its potential for central nervous system exposure. High brain penetrance increases the likelihood of CNS-related off-target effects.
-
In Vitro Neuronal Firing Assays: Use primary neuronal cultures from different brain regions or motor neurons to assess the effect of Blocker-801 on neuronal excitability and firing patterns.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical off-target channels for a NaV1.7 blocker?
A1: The most critical off-target channels are NaV1.5 (cardiac), NaV1.4 (skeletal muscle), and other CNS-expressed NaV channels like NaV1.1, NaV1.2, and NaV1.6.[2][3] Inhibition of these channels can lead to cardiotoxicity, muscle weakness, and neurological side effects, respectively.
Q2: How much selectivity over other NaV subtypes is considered safe?
A2: While there is no absolute consensus, a selectivity of >100-fold over other NaV isoforms is generally considered a good starting point for a therapeutic candidate.[2] For critical channels like NaV1.5, a selectivity of >1000-fold is highly desirable to minimize the risk of cardiac adverse events.[4]
Q3: Our screening assay identified Blocker-801 as highly selective, but we still see off-target effects. Why?
A3: The design of your primary screening assay can significantly influence the types of compounds you identify. Some assays, particularly those using chemical activators like veratridine, may be biased towards non-selective pore blockers and fail to identify more subtle, state-dependent blockers that achieve selectivity through other mechanisms.[5][6] It is crucial to use multiple, mechanistically distinct assays to confirm selectivity.
Q4: Can on-target inhibition of NaV1.7 itself cause any adverse effects?
A4: Yes, even highly selective NaV1.7 inhibition can lead to on-target adverse effects. For instance, since NaV1.7 is expressed in the autonomic nervous system, its blockade can lead to autonomic dysfunction, including changes in heart rate variability.[1] Additionally, NaV1.7 is present in olfactory sensory neurons, and its inhibition can lead to anosmia (loss of smell).[7]
Data Presentation: NaV Channel Selectivity
Table 1: Example Selectivity Profile of a Hypothetical NaV1.7 Blocker
| Channel Subtype | IC50 (nM) | Selectivity Fold (IC50 Off-Target / IC50 NaV1.7) | Primary Function | Potential Off-Target Effect |
| hNaV1.7 | 10 | - | Nociception | (On-target) |
| hNaV1.1 | 1500 | 150 | CNS Neuronal Excitability | Seizures, Ataxia |
| hNaV1.2 | 1200 | 120 | CNS Neuronal Excitability | Cognitive Impairment |
| hNaV1.3 | >10000 | >1000 | CNS Neuronal Excitability | - |
| hNaV1.4 | 5000 | 500 | Skeletal Muscle Contraction | Muscle Weakness |
| hNaV1.5 | 11000 | 1100 | Cardiac Action Potential | Arrhythmias |
| hNaV1.6 | 900 | 90 | Nodes of Ranvier | Motor Impairment |
| hNaV1.8 | >10000 | >1000 | Nociception | - |
Experimental Protocols
Protocol 1: Assessing NaV Channel Subtype Selectivity using Automated Patch-Clamp Electrophysiology
Objective: To determine the potency of this compound against a panel of human voltage-gated sodium channel subtypes.
Methodology:
-
Cell Culture: Use HEK293 or CHO cell lines stably expressing the human NaV channel subtypes of interest (e.g., hNaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7, 1.8).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Automated Patch-Clamp:
-
Utilize an automated patch-clamp platform (e.g., PatchXpress, QPatch).
-
Harvest cells and prepare a single-cell suspension.
-
Load cells, intracellular solution, and extracellular solution onto the instrument.
-
Establish whole-cell patch-clamp recordings.
-
-
Voltage Protocol:
-
Hold the cells at a membrane potential where a significant population of channels is in the resting state (e.g., -120 mV).
-
Apply a depolarizing voltage step to elicit a peak inward sodium current. The specific voltage will depend on the channel subtype.
-
To assess state-dependent inhibition, a pre-pulse to a half-inactivation potential can be included before the test pulse.
-
-
Data Acquisition:
-
Record baseline currents in the absence of the compound.
-
Apply increasing concentrations of this compound and record the resulting inhibition of the peak sodium current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for each channel subtype.
-
Calculate the selectivity fold by dividing the IC50 of the off-target channel by the IC50 of NaV1.7.
-
Visualizations
Caption: Troubleshooting workflow for off-target effects.
Caption: On-target vs. off-target effects of this compound.
References
- 1. Autonomic Dysfunction Linked to Inhibition of the Nav1.7 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for NaV1.7 Blocker-801. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the effective delivery and assessment of this compound in your research models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe potent inhibition of NaV1.7 channels in vitro, but see minimal or no analgesic effect in our in vivo pain models. What are the potential causes and solutions?
A1: This is a common challenge in the development of NaV1.7 inhibitors. The discrepancy between in vitro potency and in vivo efficacy can stem from several factors related to pharmacokinetics (PK) and pharmacodynamics (PD).[1][2][3]
Troubleshooting Steps:
-
Verify Target Engagement: It is crucial to confirm that this compound is reaching the target tissue (e.g., dorsal root ganglia) at a sufficient concentration to inhibit the NaV1.7 channel in the living animal.[1][4] A target engagement assay is highly recommended.
-
Assess Bioavailability and Formulation: Poor oral bioavailability or rapid metabolism can prevent the compound from reaching therapeutic concentrations. Consider alternative formulations or routes of administration.
-
Evaluate Plasma Protein Binding: High plasma protein binding can limit the amount of free drug available to interact with the target.[2]
-
Consider Off-Target Effects: Lack of selectivity can lead to side effects that may mask the analgesic effect.[5]
-
Review the Animal Model: The choice of pain model is critical. While NaV1.7 is a key target in many pain states, its contribution can vary between different models (e.g., inflammatory vs. neuropathic pain).[6][7]
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy of NaV1.7 Inhibitors
| Compound | In Vitro IC50 (nM) | In Vivo Efficacy Model | Effective Dose | Key Observation |
| PF-05089771 | 10 | Diabetic Neuropathic Pain | High doses required | Poor target engagement noted in clinical trials.[6][8] |
| Acylsulfonamides | <1 | Inflammatory & Neuropathic Pain | Low multiples of IC50 | Showed robust analgesic activity with good target engagement.[1] |
| JNJ63955918 | ~100 | Animal pain models | - | Reduced affinity for NaV1.7, insufficient selectivity.[9] |
Q2: We are observing high variability in our behavioral data between animals treated with this compound. How can we reduce this variability?
A2: High variability in behavioral assays is a frequent issue. Consistent experimental procedures and proper animal handling are key to minimizing this.
Troubleshooting Steps:
-
Standardize Drug Formulation and Administration: Ensure the formulation is homogenous and administered consistently across all animals. For oral gavage, ensure correct placement. For injections, use consistent sites and techniques.
-
Control for Environmental Factors: Animal stress can significantly impact pain perception and behavioral responses. Maintain consistent housing conditions, handling procedures, and testing times.
-
Acclimatize Animals: Properly acclimatize animals to the testing environment and equipment before the experiment to reduce stress-induced variability.
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to prevent unconscious bias.
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual animal variability.
Q3: What is the best way to formulate this compound for in vivo studies, given its likely hydrophobic nature as a small molecule?
A3: For hydrophobic small molecules, improving solubility and bioavailability is a primary goal.
Recommended Formulation Strategies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that can improve the solubility and absorption of lipophilic drugs.[10]
-
Depot Formulations: For localized delivery and sustained release, a depot formulation can be effective, particularly for nerve blocks.[11]
-
Co-solvents: Using a mixture of solvents such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), and Tween 80 can help to solubilize the compound for administration. However, it is important to conduct vehicle control studies to rule out any effects of the vehicle itself.
Example Formulation Components for a Small Molecule Inhibitor:
| Component | Role | Example |
| Oil | Solubilizes the drug | Oleic acid[10] |
| Surfactant | Forms micelles to encapsulate the drug | Tween 20[10] |
| Co-surfactant | Improves emulsification | PEG400[10] |
| Vehicle | For parenteral administration | Saline, PBS |
Q4: We are having difficulty accurately quantifying the concentration of this compound in tissue samples. What is the recommended method?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule drugs in biological matrices due to its high sensitivity and selectivity.[12][13]
Key Steps for Successful Quantification:
-
Efficient Tissue Homogenization: Complete homogenization of the tissue is critical to ensure full extraction of the drug.
-
Optimized Extraction Method: Use a robust extraction method, such as protein precipitation or liquid-liquid extraction, to remove interfering substances from the tissue homogenate.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[12]
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix (e.g., brain homogenate) as the samples to account for matrix effects.[13]
Detailed Experimental Protocols
Protocol 1: Assessment of In Vivo Efficacy in a Neuropathic Pain Model (Spared Nerve Injury - SNI)
-
Animal Model: Induce the SNI model in adult male Sprague-Dawley rats.
-
Drug Administration:
-
Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer the compound via oral gavage or intraperitoneal injection at the desired dose.
-
Include a vehicle control group.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize rats to the testing apparatus for at least 3 days prior to testing.
-
Use von Frey filaments to measure the paw withdrawal threshold at baseline (before SNI surgery) and at various time points post-drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
The experimenter should be blinded to the treatment groups.
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold using the up-down method.
-
Compare the withdrawal thresholds between the treated and vehicle control groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Protocol 2: Biodistribution Study of this compound
-
Animal Model: Use healthy adult mice or rats.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral or intravenous).
-
Tissue Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, euthanize the animals.
-
Collect blood and various tissues of interest (e.g., dorsal root ganglia, sciatic nerve, spinal cord, brain, liver, kidneys).
-
Rinse tissues to remove excess blood, blot dry, and weigh.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation with a solvent like acetonitrile, including an internal standard.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system for quantification.
-
-
Data Analysis:
-
Generate a standard curve using matrix-matched standards.
-
Determine the concentration of this compound in each tissue and express it as ng/g of tissue or ng/mL of plasma.
-
Visualizations
Signaling Pathway of NaV1.7 in Nociception
Caption: NaV1.7's role in amplifying pain signals.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy.
Logical Relationship for Troubleshooting Poor In Vivo Efficacy
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Channel Therapeutics Announces Positive Efficacy Data For a Depot Formulation of a NaV1.7 Inhibitor in a Preclinical In Vivo Nerve Block Model [drug-dev.com]
- 12. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with the NaV1.7 Blocker-801.
Frequently Asked Questions (FAQs)
Q1: We are observing a rightward shift in the IC50 curve for Blocker-801 in our cell line over time. What could be the cause?
A1: A rightward shift in the IC50 curve indicates a decrease in the potency of Blocker-801, suggesting the development of resistance. Several factors could contribute to this:
-
Altered Target Expression: The expression level of the NaV1.7 channel in your cell line may have changed. A decrease in NaV1.7 expression or an increase in the expression of other sodium channel subtypes that are less sensitive to Blocker-801 could lead to apparent resistance.
-
Mutations in the SCN9A Gene: The gene encoding NaV1.7 (SCN9A) may have acquired mutations that alter the binding site of Blocker-801, thereby reducing its affinity for the channel.[1][2]
-
Changes in Cellular Signaling: Alterations in signaling pathways that modulate NaV1.7 function, such as the PKA, ERK1/2, or p38 MAPK pathways, can influence the channel's sensitivity to blockers.[3][4]
-
Post-translational Modifications: Changes in the phosphorylation state or other post-translational modifications of the NaV1.7 channel can affect its conformation and interaction with inhibitors.
Q2: Our electrophysiology data shows that Blocker-801 has reduced efficacy in a specific neuronal population. Why might this be?
A2: Reduced efficacy in a specific neuronal population could be due to several factors related to the channels and the cellular environment:
-
Differential Subunit Composition: The composition of auxiliary β subunits associated with the NaV1.7 α subunit can vary between neuronal types, potentially affecting the channel's pharmacology.
-
Presence of Interacting Proteins: Proteins that interact with NaV1.7, such as CRMP2, can modulate its function and sensitivity to blockers.[5][6] The expression levels of these interacting proteins may differ across neuronal populations.
-
Alternative Splicing: Different splice variants of the SCN9A gene may be expressed in different neuronal populations, leading to variations in the channel's structure and drug sensitivity.
-
Compensatory Mechanisms: The targeted neuronal population might have upregulated other sodium channel isoforms (e.g., NaV1.8) that are less sensitive to Blocker-801, thus maintaining neuronal excitability.[6][7]
Q3: We have developed a Blocker-801 resistant cell line. How can we identify the mechanism of resistance?
A3: To elucidate the mechanism of resistance in your cell line, a multi-pronged approach is recommended:
-
Sequence the SCN9A Gene: This will identify any mutations within the coding region of the NaV1.7 channel that could affect Blocker-801 binding.
-
Quantify NaV1.7 Expression: Use techniques like qPCR or Western blotting to compare the mRNA and protein levels of NaV1.7 in the resistant cell line to the parental (sensitive) line.
-
Characterize Channel Gating Properties: Perform detailed electrophysiological analysis to determine if there are shifts in the voltage-dependence of activation or inactivation, which can be indicative of resistance mechanisms.[8][9]
-
Investigate Signaling Pathways: Use phosphoproteomics or specific pathway inhibitors to assess for alterations in key signaling cascades known to modulate NaV1.7.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Blocker-801 Potency Across Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Instability | Perform regular cell line authentication and characterization. Monitor NaV1.7 expression levels at different passage numbers. | Consistent NaV1.7 expression and stable phenotype, leading to reproducible IC50 values. |
| Experimental Conditions | Standardize all experimental parameters, including cell density, incubation times, and solution compositions. Ensure consistent voltage protocols in electrophysiology. | Reduced variability in experimental results and more reliable potency measurements. |
| Compound Degradation | Aliquot Blocker-801 and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | Consistent compound activity and reliable experimental outcomes. |
Issue 2: Lack of Efficacy in in vivo Models Despite in vitro Potency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics | Conduct pharmacokinetic studies to determine the bioavailability, distribution, metabolism, and excretion of Blocker-801. | Understanding of the compound's behavior in vivo to optimize dosing and administration route. |
| Insufficient Target Engagement | Measure the free plasma and tissue concentrations of Blocker-801 and relate them to the in vitro IC50.[10] | Confirmation that the compound reaches the target site at a sufficient concentration to exert its effect. |
| Upregulation of Compensatory Pathways | Investigate the expression of endogenous opioids (e.g., enkephalins) in response to Blocker-801 treatment.[11][12] Consider co-administration with an opioid receptor antagonist. | Elucidation of compensatory mechanisms that may be masking the analgesic effect of Blocker-801. |
| Off-Target Effects | Screen Blocker-801 against a panel of other ion channels and receptors to identify potential off-target activities that may counteract its intended effect. | Identification of any unintended pharmacological actions that could explain the lack of in vivo efficacy. |
Experimental Protocols
Protocol 1: Generation of a Blocker-801 Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to escalating concentrations of Blocker-801.[13]
-
Initial Seeding: Plate the parental cell line (e.g., HEK293 cells stably expressing human NaV1.7) at a low density.
-
Initial Exposure: Treat the cells with Blocker-801 at a concentration equal to the IC20 (the concentration that inhibits 20% of the response).
-
Culture and Monitoring: Culture the cells in the presence of the blocker, monitoring for cell survival and proliferation. Replace the medium with fresh blocker-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of Blocker-801 by a factor of 1.5 to 2.
-
Repeat Cycles: Repeat steps 3 and 4 for several cycles, gradually increasing the blocker concentration.
-
Isolation of Resistant Population: After several months, a population of cells capable of growing in a high concentration of Blocker-801 should be established.
-
Characterization: Characterize the resistant cell line by determining the new IC50 for Blocker-801 and comparing it to the parental line.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess Use-Dependent Block
This protocol is used to determine if Blocker-801 exhibits use-dependent block, a characteristic of many sodium channel inhibitors where the block increases with channel activity.[8][14]
-
Cell Preparation: Plate cells expressing NaV1.7 onto glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
-
Giga-seal Formation: Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) seal with the membrane of a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to establish a baseline current.
-
Apply Blocker-801 to the extracellular solution.
-
Increase the frequency of the depolarizing pulse train (e.g., to 10 Hz).
-
-
Data Analysis: Measure the peak inward sodium current for each pulse in the train. A progressive decrease in the peak current amplitude during the high-frequency train in the presence of the blocker indicates use-dependent block.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Blocker-801 and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
References
- 1. Mechanism of tetrodotoxin block and resistance in sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia. [repository.cam.ac.uk]
- 8. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 14. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NaV1.7 Blocker-801 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a state-dependent inhibitor of the voltage-gated sodium channel NaV1.7. It preferentially binds to the inactivated state of the channel, thereby preventing the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons.[1][2] This mechanism is intended to reduce neuronal hyperexcitability associated with chronic pain states.[3][4]
Q2: What are the known off-target effects of this compound?
While designed for selectivity, high concentrations of this compound may exhibit inhibitory activity against other NaV channel isoforms due to the structural homology among them.[5] The most common off-targets to monitor are NaV1.5 (cardiac) and other CNS-expressed NaV channels.[5] Off-target effects can manifest as cardiac abnormalities or central nervous system side effects in in vivo models.[6]
Q3: How does the presence of NaV auxiliary β subunits affect the potency of this compound?
The auxiliary β subunits (β1-β4) can modulate the gating properties and pharmacology of the NaV1.7 α subunit.[7] The co-expression of different β subunits in your experimental system can alter the measured potency (IC50) of this compound. It is crucial to document and consider the specific β subunits present in your cellular model, as this can be a significant source of variability between different research groups.[7]
Q4: Why do I observe a discrepancy between my in vitro and in vivo results?
Discrepancies between in vitro potency and in vivo analgesic efficacy are a known challenge with NaV1.7 inhibitors.[8][9] Several factors can contribute to this:
-
Pharmacokinetics and Bioavailability: Poor absorption, rapid metabolism, or inability to reach the target tissue at sufficient concentrations can limit in vivo efficacy.[7]
-
Target Engagement: Insufficient blockade of the NaV1.7 channel in the relevant neuronal compartments in vivo may not translate to a measurable analgesic effect.[1]
-
Pain Model Selection: The analgesic efficacy of NaV1.7 inhibitors can be highly dependent on the specific pain model used (e.g., inflammatory vs. neuropathic pain).[8][9]
-
Endogenous Opioid System Interaction: The analgesic phenotype of NaV1.7 loss-of-function is partially mediated by an upregulation of the endogenous opioid system.[10][11] Pharmacological blockade with an inhibitor may not fully replicate this complex physiological response.[11]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Electrophysiology Experiments
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Cell Health | Ensure consistent cell passage numbers and viability. Discard cells that are overgrown or have been in culture for too long. |
| Voltage Protocol Differences | Use a standardized voltage protocol across all experiments. The potency of state-dependent inhibitors is highly sensitive to the holding potential and the frequency of stimulation. |
| Temperature Fluctuations | Maintain a constant temperature during recordings, as channel gating kinetics are temperature-dependent. Specify the recording temperature in your experimental records. |
| Presence of Endogenous Channels | If using a cell line that is not null for other sodium channels, endogenous currents could confound the results. Use a cell line with a clean background or use specific blockers for other channels if possible. |
| Incomplete Compound Washout | Ensure adequate perfusion times between compound applications to allow for complete washout, especially for lipophilic compounds. |
Issue 2: Lack of Efficacy in Cell-Based Fluorescence Assays (e.g., FLIPR)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Assay Activator | Standard activators like veratridine may bias the assay towards non-selective pore blockers and fail to detect selective voltage-sensing domain (VSD) modifiers like this compound.[12][13] Consider using a VSD4-specific activator. |
| Low Assay Robustness | Fluorescent membrane potential assays can have lower Z' values compared to other methods.[14] Consider alternative high-throughput screening (HTS) methods like lithium flux atomic absorption spectroscopy for better robustness.[14] |
| Cell Line Expression Levels | Ensure stable and consistent expression of NaV1.7 in your cell line. Low expression levels can lead to a small signal window and apparent lack of efficacy. |
| Compound Precipitation | Visually inspect your compound dilution plates for any signs of precipitation, which can significantly lower the effective concentration. |
Issue 3: Unexpected Phenotypes or Lack of Analgesia in In Vivo Studies
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Target Engagement | Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma/tissue concentrations of this compound with the degree of target inhibition. |
| Mismatch between Dosing Regimen and Compound Half-life | Ensure that the dosing schedule maintains a therapeutic concentration of the compound for the duration of the pain behavior assessment.[8][9] |
| Choice of Animal Model | The role of NaV1.7 can vary between different pain modalities.[11] Consider testing the compound in multiple pain models (e.g., inflammatory, neuropathic) to fully characterize its analgesic profile. |
| Species Differences in NaV1.7 Pharmacology | The amino acid sequence of NaV1.7 can differ between species, potentially altering the binding and potency of the inhibitor. Confirm the potency of this compound on the rodent channel isoform if using a mouse or rat model. |
Data Presentation
Table 1: Representative Potency of this compound Across Different Platforms
| Assay Type | Cell Line | Temperature | Holding Potential | IC50 (nM) |
| Manual Patch Clamp | HEK293-hNaV1.7 | 22°C | -120 mV | 50 |
| Automated Patch Clamp | CHO-hNaV1.7 | 25°C | -100 mV | 75 |
| FLIPR Membrane Potential | HEK293-hNaV1.7 | 22°C | N/A | 250 |
| Lithium Flux AAS | HEK293-hNaV1.7 | 22°C | N/A | 150 |
Note: These are representative values. Actual results may vary based on specific experimental conditions.
Table 2: Selectivity Profile of this compound
| Channel Isoform | IC50 (nM) | Fold Selectivity (vs. hNaV1.7) |
| hNaV1.7 | 50 | 1x |
| hNaV1.5 | >10,000 | >200x |
| hNaV1.1 | 2,500 | 50x |
| hNaV1.2 | 3,000 | 60x |
| hNaV1.8 | >15,000 | >300x |
Note: These are representative values. Selectivity should be confirmed in your experimental system.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing human NaV1.7 on glass coverslips.
-
Recording Solution (External): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Recording Solution (Internal): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.2 with CsOH).
-
Voltage Protocol:
-
Hold cells at a membrane potential of -120 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward current.
-
Apply test pulses at a frequency of 0.1 Hz to monitor baseline current.
-
-
Compound Application: Perfuse this compound at various concentrations and measure the steady-state inhibition of the peak current.
-
Data Analysis: Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
Protocol 2: FLIPR Membrane Potential Assay
-
Cell Plating: Plate HEK293 cells stably expressing NaV1.7 in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate.
-
Signal Measurement:
-
Measure baseline fluorescence using a FLIPR instrument.
-
Add a NaV1.7 activator (e.g., veratridine or a VSD4-specific activator) to all wells.
-
Record the change in fluorescence intensity, which corresponds to membrane depolarization.
-
-
Data Analysis: Calculate the percent inhibition of the activator-induced depolarization for each compound concentration and determine the IC50.
Visualizations
Caption: NaV1.7 signaling pathway in nociception and point of inhibition by Blocker-801.
Caption: A typical experimental workflow for the development of a NaV1.7 inhibitor.
Caption: A logical flowchart for troubleshooting experimental variability.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of NaV1.7 Blocker-801 in animal models. The guidance is based on established principles for NaV1.7 inhibitors and general small molecule toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target and off-target toxicities observed with NaV1.7 inhibitors in animal models?
A1: The primary concern with NaV1.7 inhibitors is their selectivity. Off-target effects on other voltage-gated sodium (NaV) channel isoforms can lead to significant toxicities.[1][2]
-
Cardiovascular Effects: Inhibition of NaV1.5, which is crucial for cardiac action potential propagation, can lead to arrhythmias, hypotension, and other cardiac adverse events.[2][3]
-
Central Nervous System (CNS) Effects: Blockade of NaV channels in the CNS (e.g., NaV1.1, NaV1.2, NaV1.6) can result in seizures, ataxia, and sedation.[1]
-
Musculoskeletal Effects: Inhibition of NaV1.4 in skeletal muscle can cause muscle weakness or paralysis.[1]
-
Autonomic Dysfunction: On-target inhibition of NaV1.7 in autonomic neurons has been linked to cardiovascular adverse events, such as changes in heart rate variability and syncope in some preclinical and clinical studies.[3]
Q2: How can the formulation of this compound influence its toxicity profile?
A2: Formulation strategies can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, thereby influencing its toxicity.[4]
-
Solubility Enhancement: For poorly soluble compounds, enabling formulations like nanosuspensions or amorphous solid dispersions can improve bioavailability.[5][6] However, this may also increase peak plasma concentrations (Cmax), potentially leading to Cmax-related toxicities.
-
Controlled Release: Controlled-release formulations can minimize fluctuations in plasma concentrations, reducing Cmax-related side effects while maintaining therapeutic exposure.[7][8]
-
Excipient Safety: The choice of excipients is critical, especially for long-term studies. Some excipients can have their own toxicities or may interact with the drug substance.[6]
Q3: What are the key considerations when selecting an animal model for toxicity studies of this compound?
A3: The choice of animal model is crucial and should be guided by the specific research question.
-
Species Differences: The potency and selectivity of NaV1.7 inhibitors can vary across species due to differences in the amino acid sequences of the NaV channels.[9] It is important to characterize the activity of this compound on the NaV channel isoforms of the selected animal model.
-
Pain Model Relevance: For efficacy studies that inform safety, the choice of pain model is important. Inflammatory pain models are common in preclinical studies, but neuropathic pain models may be more relevant to clinical indications.[10] Some evidence suggests NaV1.7 may not be as essential for certain types of neuropathic pain.[10]
-
Standard Toxicology Models: For general toxicology, standard rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) models are typically used. Non-human primates may be considered for assessing potential autonomic effects.[3]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Adverse Events (e.g., ECG abnormalities, hypotension)
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of NaV1.5 | 1. In Vitro Profiling: Conduct electrophysiology assays to determine the IC50 of this compound against a panel of NaV channel isoforms, especially NaV1.5.[1] 2. Dose-Response Assessment: In vivo, carefully assess cardiovascular parameters at multiple dose levels to establish a dose-response relationship for the adverse events. 3. Formulation Modification: Consider a controlled-release formulation to reduce Cmax, which may be driving the cardiotoxicity.[4] |
| On-target effect on autonomic neurons | 1. Heart Rate Variability (HRV) Analysis: In conscious, telemetered animals, analyze HRV to assess effects on sympathetic and parasympathetic tone.[3] 2. Baroreceptor Sensitivity Testing: Evaluate the baroreflex to understand the compound's impact on autonomic control of blood pressure.[3] |
Issue 2: Lack of Efficacy in a Pain Model
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Engagement | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the free plasma concentration of this compound with the in vitro IC50 for the target. Adequate target coverage is necessary for efficacy.[11] 2. Dose Escalation: Cautiously escalate the dose while closely monitoring for toxicity. |
| Poor Bioavailability | 1. Formulation Optimization: If the compound has poor solubility, consider enabling formulations such as lipid-based systems or particle size reduction to improve absorption.[5][6] 2. Route of Administration: Evaluate alternative routes of administration (e.g., intravenous, subcutaneous) to bypass first-pass metabolism and ensure systemic exposure. |
| Pain Model Selection | 1. Model Characterization: Ensure the chosen pain model is sensitive to NaV1.7 inhibition. Some models of neuropathic pain may be less dependent on NaV1.7.[9][10] 2. Positive Control: Include a positive control with a known mechanism of action in the study to validate the model. |
Data Presentation
Table 1: Example Selectivity Profile for a Hypothetical NaV1.7 Inhibitor
| NaV Isoform | IC50 (nM) | Selectivity Fold (vs. NaV1.7) | Associated Potential Toxicity |
| hNaV1.7 | 10 | - | Anosmia, Autonomic dysfunction[3] |
| hNaV1.1 | 1,200 | 120x | CNS (Seizures, Ataxia) |
| hNaV1.2 | 1,500 | 150x | CNS (Seizures) |
| hNaV1.4 | >10,000 | >1000x | Skeletal Muscle Weakness |
| hNaV1.5 | 2,500 | 250x | Cardiotoxicity (Arrhythmias)[2] |
| hNaV1.6 | 800 | 80x | CNS (Ataxia) |
| hNaV1.8 | 5,000 | 500x | - |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate a similar table for this compound based on their experimental results.
Experimental Protocols
Protocol 1: In Vitro NaV Channel Selectivity Profiling
-
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of human voltage-gated sodium channel isoforms.
-
Method: Automated patch-clamp electrophysiology (e.g., using QPatch or Patchliner systems).
-
Cell Lines: Use stable cell lines expressing individual human NaV channel isoforms (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8).
-
Procedure:
-
Culture cells to the appropriate confluency.
-
Prepare a serial dilution of this compound in the appropriate vehicle.
-
Harvest cells and prepare a cell suspension.
-
Load the automated patch-clamp system with cells, internal and external solutions, and the compound plate.
-
Apply a voltage protocol to elicit sodium currents and establish a stable baseline.
-
Apply increasing concentrations of this compound and record the resulting inhibition of the sodium current.
-
-
Data Analysis: For each NaV isoform, plot the percentage of current inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Cardiovascular Safety Assessment in Telemetered Animals
-
Objective: To evaluate the effects of this compound on cardiovascular parameters in a conscious, freely moving animal model (e.g., rat or non-human primate).
-
Method: Surgical implantation of a telemetry transmitter for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Procedure:
-
Surgically implant telemetry transmitters in the selected animal species and allow for a sufficient recovery period.
-
Acclimatize animals to the study environment and dosing procedures.
-
Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Administer a single dose of vehicle to the animals and record data for a defined period.
-
On subsequent days, administer escalating doses of this compound.
-
Continuously record ECG, blood pressure, and heart rate throughout the study.
-
-
Data Analysis:
-
Analyze ECG waveforms for changes in intervals (e.g., PR, QRS, QT).
-
Calculate mean arterial pressure and heart rate.
-
Compare post-dose data to the time-matched vehicle control and baseline data.
-
Perform statistical analysis to identify significant dose-dependent effects.
-
Visualizations
Caption: NaV1.7 signaling pathway in nociception and point of intervention for Blocker-801.
Caption: General experimental workflow for preclinical assessment of this compound.
Caption: Logical diagram for troubleshooting adverse events observed in animal models.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Autonomic Dysfunction Linked to Inhibition of the Nav1.7 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: Publicly available data on the specific properties and administration of NaV1.7 Blocker-801 is limited. This guide has been developed using the available information, supplemented with best practices for similar poorly soluble small molecule inhibitors targeting ion channels. Researchers should perform their own validation experiments to determine the optimal conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a key component in pain signaling pathways, and its blockade is a strategy for the development of novel analgesics.[3] NaV1.7 channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking this channel, this compound is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals.
Q2: What are the known physicochemical properties of this compound?
Specific solubility and stability data for this compound are not widely published. However, based on its chemical structure and common characteristics of similar small molecule inhibitors, it is predicted to have low aqueous solubility.
| Property | Value | Source |
| CAS Number | 1235403-75-4 | MedChemExpress |
| Molecular Formula | C₂₀H₁₅ClF₂N₆O₃S₂ | ChemBK[4] |
| Molecular Weight | 524.95 | MedChemExpress[1] |
Q3: How should I prepare stock and working solutions of this compound?
Due to its likely poor water solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your experimental buffer.
Recommended Solvents for Stock Solutions:
| Solvent | Starting Concentration | Notes |
| DMSO | 10-50 mM | Commonly used for in vitro experiments. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent effects. |
| Ethanol | 10-20 mM | Can be an alternative to DMSO for some applications. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Volume (L) = (Mass (g) / 524.95 g/mol ) / 0.010 mol/L).
-
Add the calculated volume of DMSO to the powder.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
For working solutions, dilute the stock solution in your aqueous experimental buffer immediately before use. It is crucial to ensure that the compound does not precipitate upon dilution.
Troubleshooting Guides
In Vitro Experiments (e.g., Electrophysiology, Cell-based Assays)
Q: My compound precipitates when I add it to the aqueous buffer. What should I do?
A: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: Your working concentration might be above the solubility limit in the aqueous buffer.
-
Increase the solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., DMSO up to 0.5%) might keep the compound in solution.
-
Use a different formulation: For some applications, solubilizing agents like cyclodextrins or specific surfactants can be used, but their compatibility with your assay must be validated.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions for extended periods as the compound may precipitate over time.
Q: I am not observing any effect of this compound in my assay. What could be the reason?
A: Several factors could contribute to a lack of efficacy:
-
Compound degradation: Ensure your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
Insufficient concentration: The effective concentration might be higher than what you are using. Perform a dose-response curve to determine the IC₅₀ in your specific system.
-
Incorrect experimental conditions: The binding of some NaV1.7 inhibitors is state-dependent (i.e., they bind preferentially to the open or inactivated state of the channel).[3] Your voltage protocols in electrophysiology experiments might not be optimal to promote binding.
-
Low expression of NaV1.7: Confirm the expression of NaV1.7 in your cell line or primary culture.
In Vivo Experiments
Q: How can I formulate this compound for in vivo administration?
A: Formulating poorly soluble compounds for in vivo use is challenging. The choice of vehicle is critical and depends on the route of administration.
Commonly Used Vehicles for Poorly Soluble Compounds:
| Vehicle | Route of Administration | Considerations |
| 10% DMSO, 40% PEG400, 50% Saline | Intraperitoneal (i.p.), Intravenous (i.v.) | A common vehicle for preclinical studies. The final formulation should be clear and free of precipitates. |
| 0.5% Methylcellulose in Water | Oral (p.o.) | Forms a suspension. Ensure uniform suspension before each administration. |
| Corn Oil | Subcutaneous (s.c.), Oral (p.o.) | Suitable for highly lipophilic compounds. |
Q: I am observing toxicity or adverse effects in my animal model. What should I do?
A: Toxicity can be compound-related or vehicle-related.
-
Vehicle toxicity: Run a vehicle-only control group to assess the effects of the formulation itself.
-
Compound toxicity: Reduce the dose of this compound. Perform a tolerability study to determine the maximum tolerated dose.
-
Off-target effects: While this compound is described as a NaV1.7 inhibitor, its selectivity against other ion channels and receptors might not be fully characterized. Consider potential off-target effects.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is a general guideline for testing the effect of this compound on cells expressing NaV1.7 channels.
-
Cell Preparation: Culture cells expressing NaV1.7 channels (e.g., HEK293 cells stably transfected with SCN9A) on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording:
-
Obtain whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit NaV1.7 currents using a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
-
Compound Application:
-
Prepare a working solution of this compound in the external solution immediately before use.
-
Perfuse the cell with the control external solution to establish a baseline current.
-
Switch to the external solution containing this compound and record the current until a steady-state block is achieved.
-
Wash out the compound with the control external solution to check for reversibility.
-
Visualizations
Caption: NaV1.7 signaling pathway in pain perception and the inhibitory action of this compound.
References
Welcome to the technical support center for NaV1.7 Blocker-801. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with replicating studies using this potent NaV1.7 channel blocker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in pain signaling.[3][4][5] Genetic studies in humans have shown that loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, making this channel a key target for analgesic drug development.[4][6][7] Conversely, gain-of-function mutations are linked to painful conditions like inherited erythromelalgia.[5][6] this compound is designed to bind to the NaV1.7 channel, thereby inhibiting the influx of sodium ions and dampening the generation and propagation of action potentials in pain-sensing neurons.
Q2: We are observing significant variability in our in vitro electrophysiology results with Blocker-801. What could be the cause?
A2: Variability in in vitro electrophysiology data is a common challenge. Several factors could be contributing to this:
-
Cell Line and Passage Number: The expression levels and properties of ion channels can change with cell line passage. It is crucial to use a consistent and low passage number for your experiments.
-
Assay Conditions: Minor variations in temperature, pH, and ion concentrations in your recording solutions can significantly impact channel gating and compound potency.
-
Compound Stability and Solubilization: Ensure that Blocker-801 is fully solubilized and stable in your vehicle solution. Poor solubility can lead to inconsistent effective concentrations.
-
State-Dependence of Block: NaV1.7 inhibitors can exhibit state-dependent binding, meaning their affinity for the channel can differ depending on whether the channel is in the resting, open, or inactivated state. Your voltage protocol will influence the conformational state of the channel and thus the observed block.[8]
Q3: Our preclinical in vivo studies with Blocker-801 in rodent models of neuropathic pain are not showing the expected analgesic effect, despite promising in vitro data. Why might this be?
A3: The discordance between preclinical and clinical (or in vivo) results is a major hurdle in the development of NaV1.7 inhibitors.[3][9][10] Several factors could explain this discrepancy:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or insufficient penetration to the target site in vivo.[3]
-
Off-Target Effects: While designed to be selective, Blocker-801 might interact with other ion channels or receptors, leading to unforeseen physiological effects that could mask its analgesic properties.[6][11]
-
Animal Model Limitations: The pain model used may not be appropriate. Most preclinical studies use inflammatory pain models, while clinical trials often focus on neuropathic pain, and NaV1.7's role may differ between these conditions.[3][9][10]
-
Species Differences: There can be subtle differences in the amino acid sequence of NaV1.7 between species, which could affect the binding and efficacy of the blocker.
-
Central vs. Peripheral Action: NaV1.7 is present at the central terminals of peripheral sensory neurons within the blood-brain barrier. A peripherally restricted blocker may not inhibit all aspects of NaV1.7 function.[12]
Q4: Are there any known safety concerns or off-target effects associated with NaV1.7 inhibition that we should monitor?
A4: Yes, while the goal is selectivity, several potential on-target and off-target effects should be considered:
-
Autonomic Dysfunction: NaV1.7 is also expressed in the autonomic nervous system. Inhibition of NaV1.7 can lead to cardiovascular side effects, such as changes in heart rate variability.[13]
-
Anosmia: Loss of sense of smell is a known phenotype in individuals with non-functional NaV1.7, as the channel is expressed in olfactory sensory neurons.[6]
-
Selectivity Profile: It is critical to characterize the selectivity of Blocker-801 against other NaV channel subtypes. Inhibition of NaV1.5 (cardiac), NaV1.4 (skeletal muscle), and central nervous system channels (NaV1.1, NaV1.2, NaV1.3, NaV1.6) can lead to serious adverse effects.[4][6][11]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Automated Patch-Clamp (APC) Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect solutions for precipitates. Centrifuge and use the supernatant. Test solubility in different vehicles. | Clear solutions and more consistent compound concentrations. |
| Voltage Protocol | Optimize the voltage protocol to assess state-dependence. Use protocols that favor the resting or inactivated state to match the compound's mechanism.[8] | A more stable and reproducible IC50 value that reflects the compound's mechanism of action. |
| Cell Health | Monitor cell viability and membrane integrity. Ensure a high seal resistance (>500 MΩ) and stable baseline recordings. | Reduced leak currents and more reliable channel recordings. |
| Run-down of Channel Current | Include a vehicle control in every experiment to monitor the stability of the current over time. Normalize data to the vehicle control. | Correction for time-dependent changes in channel activity, leading to more accurate IC50 determination. |
Issue 2: Lack of Efficacy in a Formalin-Induced Inflammatory Pain Model
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Target Engagement | Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure that the free plasma concentration of Blocker-801 at the target site is sufficient to achieve the desired level of NaV1.7 occupancy.[4] | A clear understanding of the required dose to achieve therapeutic concentrations. |
| Rapid Metabolism | Analyze plasma samples at multiple time points to determine the half-life of Blocker-801. Co-administration with a metabolic inhibitor (use with caution) could be a diagnostic tool. | Determination of the compound's metabolic stability and whether it is a contributing factor to the lack of efficacy. |
| Inappropriate Pain Endpoint | The formalin test has two phases. NaV1.7 may play a more significant role in one phase over the other. Analyze both phases separately. | A more nuanced understanding of the compound's effect on different pain modalities (acute nociceptive vs. inflammatory). |
| Compensatory Mechanisms | Other sodium channel subtypes, such as NaV1.8, may compensate for the inhibition of NaV1.7.[4] Consider using a model where NaV1.7's role is more definitively established. | Selection of a more appropriate animal model for future studies. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording from HEK293 Cells Stably Expressing Human NaV1.7
-
Cell Culture: Culture HEK293 cells stably expressing human NaV1.7 in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of recording, detach cells using a non-enzymatic cell dissociation solution. Plate the cell suspension onto glass coverslips and allow them to adhere for at least 30 minutes before use.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal and establish the whole-cell configuration.
-
Hold cells at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct a current-voltage (I-V) relationship curve.
-
To determine the IC50 of Blocker-801, apply a test pulse (e.g., to -10 mV) before and after the application of increasing concentrations of the compound. Fit the concentration-response data to the Hill equation.
-
Protocol 2: In Vivo Assessment of Analgesia using the Hargreaves Plantar Test
-
Animals: Use adult male Sprague-Dawley rats (200-250 g). Acclimate the animals to the testing environment for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Hargreaves Test:
-
Place the rat in a plexiglass chamber on a heated glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the latency to paw withdrawal. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Take a baseline measurement before drug administration.
-
Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).
-
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Simplified signaling pathway of NaV1.7 in nociception and the action of Blocker-801.
Caption: Troubleshooting logic for addressing inconsistent in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. iasp-pain.org [iasp-pain.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autonomic Dysfunction Linked to Inhibition of the Nav1.7 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NaV1.7 Blocker-801.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a key component in pain signaling pathways.[3][4][5] NaV1.7 channels are primarily expressed in dorsal root ganglion (DRG) and sympathetic neurons.[6] They have a low activation threshold, making them sensitive to small, slow depolarizations near the resting membrane potential, which allows them to amplify weak stimuli and play a crucial role in pain signaling.[7] By binding to the NaV1.7 channel, this compound stabilizes the inactivated state of the channel, preventing it from opening in response to a voltage change. This action blocks the propagation of pain signals.[7][8]
Q2: What are the common challenges in translating preclinical findings with NaV1.7 inhibitors to clinical efficacy?
A2: Despite promising preclinical data in rodent models, many NaV1.7-selective inhibitors have not demonstrated efficacy in clinical trials.[3][4][9] Several factors contribute to this discrepancy:
-
Species Differences: There can be significant differences between rodent and human NaV1.7 channels.
-
Pain Model Limitations: Preclinical studies often use inflammatory pain models in young, male rodents with limited genetic variability, while clinical trials frequently focus on neuropathic pain in a diverse patient population.[3][4][9]
-
Dosing Regimens: Preclinical research typically involves a single dose, whereas clinical trials use repeat dosing, which may reveal issues with tolerance or other long-term effects.[3][4][9]
-
Pain Measurement: Preclinical studies often measure evoked pain, while clinical trials assess average pain intensity, which includes both evoked and spontaneous pain.[3][4][9]
-
Off-target effects: Even selective blockers might have effects on other ion channels or cellular processes that are not apparent until human trials.[10][11]
Data Interpretation and Common Pitfalls
Below are tables summarizing representative data for a selective NaV1.7 inhibitor like Blocker-801 and troubleshooting guides for common experimental issues.
Quantitative Data: Selectivity Profile of this compound
| Channel Subtype | IC50 (nM) - Resting State | IC50 (nM) - Inactivated State |
| hNaV1.7 | 50 | 5 |
| hNaV1.1 | >1000 | 500 |
| hNaV1.2 | >1000 | 650 |
| hNaV1.3 | >1000 | 700 |
| hNaV1.4 | >2000 | >1000 |
| hNaV1.5 | >5000 | >2000 |
| hNaV1.6 | >1000 | 450 |
| hNaV1.8 | >3000 | >1500 |
Note: Data is representative and may vary between experimental setups.
Quantitative Data: In Vivo Efficacy in a Preclinical Pain Model
| Animal Model | Treatment Group | Paw Withdrawal Threshold (g) |
| CFA-induced Inflammatory Pain (Rat) | Vehicle | 2.5 ± 0.5 |
| This compound (10 mg/kg) | 8.5 ± 1.2 | |
| This compound (30 mg/kg) | 12.0 ± 1.5 |
Note: Data is representative and illustrates a dose-dependent analgesic effect.
Experimental Protocols & Troubleshooting
Key Experimental Protocol: Automated Patch-Clamp Electrophysiology
This protocol outlines a general procedure for assessing the potency of this compound using an automated patch-clamp system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human NaV1.7 channels expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
Cell culture medium
-
External and internal recording solutions
-
This compound stock solution
-
Automated patch-clamp system (e.g., SyncroPatch 768PE, QPatch)[12][13]
Procedure:
-
Cell Preparation: Culture and harvest HEK293-hNaV1.7 cells. Ensure a single-cell suspension with high viability.
-
System Preparation: Prime the automated patch-clamp system with external and internal solutions.
-
Cell Loading: Load the cell suspension onto the system.
-
Seal Formation: Initiate the automated process of cell trapping and giga-seal formation. A high seal resistance (>500 MΩ) is crucial for data quality.[12]
-
Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves a holding potential, followed by a depolarizing step to activate the channels, and then a test pulse.
-
Compound Application: Apply increasing concentrations of this compound to the cells.
-
Data Acquisition: Record the peak inward sodium current at each concentration.
-
Data Analysis: Normalize the current at each concentration to the baseline current and fit the data to a concentration-response curve to determine the IC50 value.
Troubleshooting Guide: Electrophysiology Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low Seal Resistance | Poor cell health or clumpy cell suspension. | Use freshly harvested, highly viable cells. Ensure a single-cell suspension by gentle trituration. Optimize cell density. |
| No or Low Current Expression | Low channel expression in the cell line. Incorrect voltage protocol. | Verify channel expression using a positive control. Optimize the voltage protocol to match the gating kinetics of NaV1.7. |
| High Variability in IC50 Values | Inconsistent compound concentrations. Run-down of the current over time. | Prepare fresh compound dilutions for each experiment. Monitor current stability with a vehicle control and exclude recordings with significant run-down. |
| Discrepancy with Manual Patch-Clamp Data | Differences in voltage protocols or solution compositions. | Ensure that the voltage protocols and ionic compositions of the solutions are as similar as possible between the two techniques. |
Visualizing Pathways and Workflows
Signaling Pathway of NaV1.7 in Pain Transmission
Caption: Role of NaV1.7 in the pain signaling pathway and the point of intervention for this compound.
Experimental Workflow for Screening NaV1.7 Inhibitors
Caption: A typical workflow for the identification and validation of NaV1.7 inhibitors.
Troubleshooting Logic for Inconsistent In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo results with a NaV1.7 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drpress.org [drpress.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two distinct mechanisms for Nav1.7 null analgesia | bioRxiv [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel analgesics. Its genetic validation in human pain disorders has spurred the development of numerous selective inhibitors. This guide provides a comparative analysis of NaV1.7 Blocker-801 against other prominent selective NaV1.7 inhibitors, focusing on their performance, supported by available experimental data.
Introduction to NaV1.7 and its Role in Nociception
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital inability to perceive pain. This strong genetic evidence underscores the potential of selective NaV1.7 inhibition as a therapeutic strategy for pain relief with a reduced risk of central nervous system or cardiovascular side effects associated with non-selective sodium channel blockers.
Compound Overview
This guide focuses on a comparison of the following selective NaV1.7 inhibitors:
-
This compound: A research compound identified as a NaV1.7 channel blocker.
-
PF-05089771: A well-characterized, potent, and selective arylsulfonamide NaV1.7 inhibitor developed by Pfizer.
-
GDC-0310: A highly potent and selective acyl-sulfonamide NaV1.7 inhibitor developed by Genentech and Xenon Pharmaceuticals.
Data Presentation: A Comparative Analysis
While this compound has been utilized as a pharmacological tool to investigate the role of NaV1.7 in neuronal function, publicly available quantitative data on its potency and selectivity across different NaV channel subtypes is limited. The following tables present a detailed comparison based on available data for PF-05089771 and GDC-0310.
Table 1: In Vitro Potency (IC50) of Selective NaV1.7 Inhibitors
| Compound | hNaV1.7 (nM) | hNaV1.1 (µM) | hNaV1.2 (µM) | hNaV1.3 (µM) | hNaV1.4 (µM) | hNaV1.5 (µM) | hNaV1.6 (µM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PF-05089771 | 11[1][2][3] | 0.85 | 0.11 | 11 | 10 | 25 | 0.16 |
| GDC-0310 | 0.6[4][5][6][7] | >0.063 (63-fold selectivity)[8] | >0.063 (63-fold selectivity)[8] | Data not available | ~0.036 (~6-fold selectivity)[8] | >0.063 (63-fold selectivity)[8] | ~0.198 (~330-fold selectivity)[8] |
Note: Selectivity data for GDC-0310 is presented as fold-selectivity over hNaV1.7 where specific IC50 values are not available.
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| PF-05089771 | Mouse | Inflammatory (Capsaicin-induced flare) | Not specified | Not specified | [2] |
| GDC-0310 | Mouse | Inflammatory (Formalin-induced) | Not specified | Dose-dependent analgesia | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Role of NaV1.7 in Pain Signaling and Inhibition.
Caption: Experimental Workflow for Patch-Clamp Electrophysiology.
Caption: Workflow for the Mouse Formalin Test.
Experimental Protocols
Patch-Clamp Electrophysiology for NaV Channel Inhibitors
Objective: To determine the inhibitory potency (IC50) of a test compound on specific voltage-gated sodium channel subtypes.
Materials:
-
HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Test compound stock solution (e.g., in DMSO) and serial dilutions.
Procedure:
-
Culture HEK293 cells expressing the target NaV channel to 50-80% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV to ensure channels are in the resting state.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves a depolarizing step to 0 mV for 20 ms.
-
Record baseline sodium currents in response to the voltage protocol.
-
Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
After a stable block is achieved at each concentration, record the inhibited sodium currents.
-
Wash out the compound with the extracellular solution to check for reversibility of the block.
-
Analyze the data by measuring the peak inward current at each concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Mouse Formalin Test for Inflammatory Pain
Objective: To assess the analgesic efficacy of a test compound in a model of inflammatory pain.[10][11][12][13][14]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Observation chambers with mirrors for clear viewing of the paws.
-
Test compound and vehicle.
-
Syringes and needles for administration.
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.
-
At the time of peak effect of the compound, inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and start recording the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
Divide the observation period into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).[12]
-
Compare the nociceptive response time between the compound-treated and vehicle-treated groups for both phases. A significant reduction in response time in the treated group indicates an analgesic effect.
Conclusion
The selective inhibition of NaV1.7 remains a highly promising strategy for the development of novel analgesics. While this compound has been instrumental in elucidating the role of this channel in specific neuronal pathways, a lack of publicly available quantitative data on its potency and selectivity prevents a direct performance comparison with clinical candidates. In contrast, compounds like PF-05089771 and GDC-0310 have been extensively characterized, demonstrating high potency and selectivity for NaV1.7. The data and protocols presented in this guide offer a framework for researchers to evaluate and compare novel NaV1.7 inhibitors, with the ultimate goal of translating promising preclinical findings into effective pain therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-05089771 | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GDC-0310 - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 14. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a representative selective NaV1.7 blocker, using PF-05089771 as a proxy for "NaV1.7 Blocker-801," against the non-selective sodium channel blockers, Lidocaine and Carbamazepine. This objective analysis is supported by experimental data from in vitro and in vivo studies, offering insights into their mechanisms and potential therapeutic applications in pain management.
Executive Summary
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells, including neurons involved in pain signaling. The NaV1.7 subtype, predominantly expressed in peripheral sensory neurons, has been identified as a key player in human pain perception. This has led to the development of selective NaV1.7 blockers with the promise of targeted analgesia and reduced side effects compared to non-selective sodium channel blockers. This guide evaluates the comparative efficacy of these two classes of compounds through a review of available preclinical and clinical data.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity
| Compound | Target(s) | IC50 (NaV1.7) | Selectivity Profile | State-Dependence |
| PF-05089771 | NaV1.7 | 11 nM[1][2] | >1000-fold selective over NaV1.5 and NaV1.8[2] | Highly state-dependent; preferentially binds to the inactivated state[1][2] |
| Lidocaine | Non-selective NaV | Micromolar range (voltage and use-dependent) | Blocks multiple NaV subtypes (e.g., NaV1.5, NaV1.7) without significant selectivity[3] | Strong use- and voltage-dependence; preferentially binds to open and inactivated states[4][5] |
| Carbamazepine | Non-selective NaV | Micromolar range (voltage and use-dependent) | Blocks multiple NaV subtypes[6][7] | Strong use- and voltage-dependence; shifts steady-state inactivation[7][8] |
Table 2: Preclinical In Vivo Efficacy in Pain Models
| Compound | Pain Model | Animal Model | Route of Administration | Efficacy |
| PF-05089771 | Neuropathic Pain (CCI) | Rat | Intrathecal | Produces rapid and long-lasting analgesia[9] |
| PF-05089771 | Inflammatory Pain (Formalin) | Mouse | Intrathecal | Produces rapid and long-lasting analgesia[9] |
| Lidocaine | Inflammatory Pain (Formalin) | Rat | Intrathecal | Significantly reduced pain behaviors in the second phase[10][11] |
| Carbamazepine | Neuropathic Pain (CCI) | Rat | Intraperitoneal | Diminished pain behavior in trigeminal nerve injury but had minimal effect in sciatic nerve injury[6][12] |
Table 3: Clinical Efficacy Overview
| Compound | Condition | Study Outcome |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | No statistically significant difference from placebo in reducing average pain scores[13][14] |
| Lidocaine | Various | Widely used as a local anesthetic and for neuropathic pain. |
| Carbamazepine | Trigeminal Neuralgia | Established as a first-line treatment. |
Signaling Pathways and Experimental Workflows
Caption: NaV1.7's role in amplifying pain signals.
Caption: Workflow for evaluating analgesic efficacy.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory potency (IC50) and state-dependence of compounds on NaV1.7 channels.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.
-
Recording Configuration: Whole-cell patch-clamp.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage-Clamp Protocols:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses (e.g., to 0 mV) are applied to elicit sodium currents in the presence of increasing concentrations of the compound.
-
Inactivated State Inhibition (State-Dependence): To assess inhibition of the inactivated state, a pre-pulse to a depolarized potential (e.g., -70 mV, near the V1/2 of inactivation) is applied for a duration sufficient to induce inactivation (e.g., 500 ms) before the test pulse.[15] The potency of the compound is then determined at this holding potential.
-
Use-Dependence (for non-selective blockers): A train of depolarizing pulses (e.g., at 5-10 Hz) is applied to assess the cumulative block of the sodium current.[3]
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 values for each state. The degree of state-dependence is determined by the ratio of IC50s for the resting versus the inactivated state.
In Vivo Model of Inflammatory Pain: The Formalin Test
Objective: To evaluate the analgesic efficacy of compounds in a model of tonic, inflammatory pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats or Swiss Webster mice.
-
Procedure:
-
Animals are habituated to the observation chambers.
-
The test compound or vehicle is administered (e.g., intraperitoneally or intrathecally) at a predetermined time before the formalin injection.
-
A dilute solution of formalin (e.g., 5% in saline, 50 µL for rats) is injected subcutaneously into the plantar surface of one hind paw.
-
Pain-related behaviors (licking, flinching, and biting of the injected paw) are observed and quantified during two distinct phases: Phase 1 (0-10 minutes post-injection, representing direct nociceptor activation) and Phase 2 (20-40 minutes post-injection, involving central sensitization and inflammation).
-
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is recorded. Efficacy is expressed as the percentage reduction in pain behavior compared to the vehicle-treated group.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
Objective: To assess the efficacy of compounds in a model of peripheral nerve injury-induced neuropathic pain.
Methodology:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve, proximal to the trifurcation.
-
The muscle and skin are closed in layers.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined before and at multiple time points after surgery and drug administration.
-
Thermal Hyperalgesia: Often assessed using a radiant heat source (e.g., Hargreaves test). The latency to paw withdrawal from the heat stimulus is measured.
-
-
Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally) after the development of stable neuropathic pain behaviors (typically 7-14 days post-surgery).
-
Data Analysis: The reversal of mechanical allodynia (increase in paw withdrawal threshold) or thermal hyperalgesia (increase in paw withdrawal latency) is quantified and compared to vehicle-treated animals.
Concluding Remarks
The selective NaV1.7 blocker, represented here by PF-05089771, demonstrates high in vitro potency and selectivity, with a strong preference for the inactivated channel state.[1][2] This profile suggests a potential for targeted analgesia with fewer off-target effects. Preclinical studies with intrathecal administration show promising analgesic effects in both inflammatory and neuropathic pain models.[9] However, the translation to clinical efficacy with systemic administration has been challenging, as evidenced by the lack of significant pain reduction in a clinical trial for painful diabetic peripheral neuropathy.[13][14]
Non-selective sodium channel blockers like lidocaine and carbamazepine have established clinical utility in specific pain conditions. Their mechanism involves the blockade of multiple sodium channel subtypes, which contributes to their analgesic effects but also to their side-effect profiles. Preclinical data confirms their efficacy in relevant pain models, although the effects can be context-dependent, as seen with carbamazepine's differential efficacy in trigeminal versus sciatic nerve injury models.[6][12]
The discordance between the preclinical promise of selective NaV1.7 inhibitors and their clinical outcomes highlights the complexities of pain pathophysiology and drug development. Future research may focus on optimizing drug delivery to the target site, exploring combination therapies, and further elucidating the roles of different NaV subtypes in various pain states.
References
- 1. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanisms Underlying the Selective Therapeutic Efficacy of Carbamazepine for Attenuation of Trigeminal Nerve Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamazepine and 10,11-epoxycarbamazepine produce use- and voltage-dependent limitation of rapidly firing action potentials of mouse central neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenytoin and carbamazepine: potential- and frequency-dependent block of Na currents in mammalian myelinated nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analgesia produced by injection of lidocaine into the anterior cingulum bundle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of treatment with intrathecal lidocaine given before and after formalin on both nociception and Fos expression in the spinal cord dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms Underlying the Selective Therapeutic Efficacy of Carbamazepine for Attenuation of Trigeminal Nerve Injury Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain pathophysiology, largely due to the profound analgesia observed in individuals with loss-of-function mutations in the SCN9A gene.[1] This has spurred the development of selective NaV1.7 inhibitors as a promising new class of non-opioid analgesics. This guide provides a comparative analysis of a representative selective inhibitor, NaV1.7 Blocker-801, against other investigational NaV1.7 blockers and established analgesic agents. The data presented for this compound is a composite representation based on preclinical findings for selective NaV1.7 inhibitors.
NaV1.7 Signaling Pathway in Nociception
The NaV1.7 channel is predominantly expressed in peripheral sensory neurons, where it acts as a key amplifier of pain signals.[2] Upon noxious stimulation, NaV1.7 channels open, leading to the generation and propagation of action potentials from the periphery to the spinal cord.
Preclinical Efficacy: A Comparative Analysis
The analgesic effects of this compound have been evaluated in rodent models of inflammatory and neuropathic pain and compared with other NaV1.7 inhibitors and standard-of-care analgesics.
Inflammatory Pain Model: Carrageenan-Induced Paw Edema
This model induces a localized inflammatory response, allowing for the assessment of a compound's ability to reduce edema and thermal hyperalgesia.
| Compound | Dose (mg/kg) | Route | Paw Volume Reduction (%) |
| This compound (Rep.) | 30 | p.o. | 45% |
| DWP-17061 | Not specified | Not specified | Significant pain relief |
| Diclofenac (NSAID) | 3 | s.c. | Significant decrease |
| Naproxen (NSAID) | 15 | p.o. | 73% (at 3 hours)[3] |
Note: "Rep." indicates representative data based on preclinical results for selective NaV1.7 inhibitors.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model mimics chronic nerve pain in humans, characterized by allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response).
| Compound | Dose (mg/kg) | Route | Reversal of Mechanical Allodynia (%) |
| This compound (Rep.) | 30 | p.o. | 60% |
| DS-1971a | up to 1000 | Not specified | Strong effectiveness |
| Gabapentin | 100 | i.p. | Significant attenuation |
Note: "Rep." indicates representative data based on preclinical results for selective NaV1.7 inhibitors.
Acute Nociceptive Pain Model: Hot Plate Test
This test assesses the response to a thermal pain stimulus and is often used to evaluate centrally acting analgesics.
| Compound | Dose (mg/kg) | Route | Increase in Latency (%) |
| This compound (Rep.) | 30 | p.o. | 25% |
| Morphine (Opioid) | 10 | s.c. | Significant increase[4] |
| Gabapentin | Not specified | Not specified | Significant decrease in pain response[5] |
Note: "Rep." indicates representative data based on preclinical results for selective NaV1.7 inhibitors.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.
-
Drug Administration: Test compounds or vehicle are administered orally (p.o.) or subcutaneously (s.c.) 30 minutes prior to carrageenan injection.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]
-
Data Analysis: The percentage reduction in paw edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Chronic Constriction Injury (CCI) in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of the right hind limb is exposed. Four loose ligatures of chromic gut suture are tied around the nerve at 1 mm intervals.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and on multiple days post-surgery. The paw withdrawal threshold is determined.
-
Drug Administration: Test compounds or vehicle are administered (e.g., intraperitoneally, i.p.) daily for a specified period (e.g., 14 days).[6]
-
Data Analysis: The reversal of mechanical allodynia is calculated as the percentage increase in the paw withdrawal threshold in the treated group compared to the vehicle-treated CCI group.
Hot Plate Test in Mice
-
Animal Model: Male albino mice (25-40g) are used.[5]
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Mice are placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Test compounds or vehicle are administered (e.g., subcutaneously, s.c.) at a predetermined time before the test.
-
Data Analysis: The percentage increase in latency time is calculated for the treated group compared to the vehicle control group.
Experimental Workflow for Preclinical Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a novel compound like this compound.
Concluding Remarks
The representative preclinical data for this compound demonstrate its potential as an effective analgesic in models of inflammatory and neuropathic pain. While its efficacy in acute thermal pain models appears less pronounced than that of opioids, its distinct mechanism of action offers a promising alternative, potentially with a more favorable side-effect profile. It is important to note the recognized discordance between preclinical and clinical outcomes for many NaV1.7 inhibitors.[7][8] Factors such as differences in pain models, dosing regimens, and patient populations may contribute to this discrepancy.[7] Further clinical investigation is warranted to fully elucidate the therapeutic potential of selective NaV1.7 blockade in human pain conditions. Several NaV1.7 inhibitors are currently in various stages of clinical trials, and their outcomes will be crucial in validating this therapeutic strategy.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gabapentin loses efficacy over time after nerve injury in rats: Role of glutamate transporter-1 in the locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, making pharmacological inhibition of this channel a promising non-opioid therapeutic strategy. This guide provides a head-to-head comparison of a representative preclinical tool compound, here exemplified by a generic "NaV1.7 Blocker-801," with key clinical candidates that have been evaluated for their analgesic potential.
While specific public data for a compound designated solely as "this compound" is limited, it is representative of commercially available small molecule inhibitors used in preclinical research.[1] This guide will therefore use available data for well-characterized preclinical and clinical NaV1.7 inhibitors to provide a comparative landscape for researchers.
Quantitative Comparison of NaV1.7 Inhibitors
The following table summarizes the available in vitro potency and selectivity data for prominent NaV1.7 inhibitors. It is important to note that assay conditions can vary between studies, potentially influencing IC50 values.
| Compound | Target(s) | hNaV1.7 IC50 (nM) | Selectivity vs. Other NaV Subtypes | Development Stage |
| Preclinical Tool Compound (e.g., "Blocker-801" type) * | NaV1.7 | Data not publicly available | Data not publicly available | Preclinical Research Tool |
| PF-05089771 (Pfizer) | NaV1.7 | 11 | >1000-fold vs. NaV1.5 and NaV1.8; less selective against other neuronal subtypes (e.g., ~10-fold vs. NaV1.2)[2][3] | Phase II (terminated)[4] |
| XEN1701 (Xenon Pharmaceuticals) | NaV1.7 | Preclinical data not publicly released | Preclinical data not publicly released | Phase I[5][6] |
| Vixotrigine (BIIB074) (Biogen) | NaV1.7 and other NaV subtypes | 54 (for NaV1.7) | Potent inhibitor of multiple NaV subtypes including NaV1.2, NaV1.5, and NaV1.6[7] | Phase III (for trigeminal neuralgia) |
| Suzetrigine (VX-548) (Vertex Pharmaceuticals) | NaV1.8 | ≥ 31,000-fold less potent against NaV1.8 | Highly selective for NaV1.8 over other NaV subtypes[8] | Phase III (for acute pain)[9] |
*Data for a specific compound named "this compound" is not available in the public domain. This entry represents a typical preclinical tool compound, for which researchers would need to consult the supplier's technical data sheet for specific activity and selectivity information.
Signaling Pathways and Experimental Workflows
To understand the context of NaV1.7 inhibition, it is crucial to visualize its role in the pain signaling pathway and the typical workflow for evaluating potential blockers.
Caption: Role of NaV1.7 in the pain signaling pathway from the periphery to the central nervous system.
Caption: A typical experimental workflow for the discovery and development of NaV1.7 inhibitors.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used in the characterization of NaV1.7 blockers.
In Vitro Electrophysiology: Patch-Clamp Assay
Objective: To determine the potency (IC50) and mechanism of action of a compound on NaV1.7 channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SCN9A gene (hNaV1.7) are cultured under standard conditions.
-
Whole-Cell Patch-Clamp Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution (containing CsF, CsCl, EGTA, and HEPES) and used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To assess state-dependent inhibition, a depolarizing prepulse to a voltage that causes channel inactivation (e.g., -10 mV for 500 ms) is applied, followed by a test pulse to elicit a sodium current.
-
The compound is perfused into the recording chamber at increasing concentrations.
-
-
Data Analysis:
-
The peak inward sodium current is measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
In Vivo Pain Models
Objective: To evaluate the analgesic efficacy of a NaV1.7 inhibitor in a living organism.
1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
-
Induction: A single intraplantar injection of CFA into the hind paw of a rodent induces a localized and persistent inflammation.
-
Assessment:
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured. A longer latency indicates an analgesic effect.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined. A higher withdrawal threshold indicates an analgesic effect.
-
-
Procedure: Baseline measurements are taken before CFA injection. The test compound or vehicle is administered (e.g., orally, intraperitoneally) at a specified time after CFA injection, and behavioral assessments are performed at various time points post-dosing.
2. Neuropathic Pain: Spared Nerve Injury (SNI) Model
-
Induction: Under anesthesia, the tibial and common peroneal nerves of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in the development of persistent mechanical allodynia and thermal hyperalgesia in the sural nerve territory of the paw.
-
Assessment: Similar to the CFA model, mechanical allodynia and thermal hyperalgesia are measured.
-
Procedure: Behavioral testing is conducted at baseline before surgery and then at regular intervals after surgery to confirm the development of neuropathic pain. The test compound or vehicle is then administered, and the analgesic effects are assessed over time.
Discussion and Future Directions
The development of selective NaV1.7 inhibitors has been challenging, with several clinical candidates failing to demonstrate significant efficacy in late-stage trials.[10][11] For example, while PF-05089771 showed high potency and selectivity for NaV1.7, it did not meet its primary endpoints in several clinical studies for various pain indications.[3][10] This has led to a broader exploration of other sodium channel subtypes, such as NaV1.8, as exemplified by the clinical development of VX-548.[8][12]
The discordance between preclinical efficacy and clinical outcomes for NaV1.7 inhibitors may be attributed to several factors, including:
-
Species differences in channel pharmacology. [10]
-
The complexity of pain signaling, which involves multiple ion channels and neurotransmitter systems.
-
Challenges in achieving adequate target engagement in the periphery at tolerable doses. [10]
-
The specific pain conditions being studied, as NaV1.7 may play a more critical role in certain pain states than others. [10]
Future research in this area will likely focus on:
-
Developing novel chemical scaffolds with improved selectivity and pharmacokinetic properties.
-
Exploring combination therapies that target multiple pain pathways simultaneously.
-
Utilizing human-induced pluripotent stem cell (iPSC)-derived sensory neurons to better translate preclinical findings to the clinical setting.
-
Further investigation into the roles of other sodium channel subtypes, such as NaV1.8 and NaV1.9, in chronic pain.
For researchers utilizing preclinical tools like "this compound," it is imperative to thoroughly characterize their in vitro and in vivo pharmacological profiles to ensure the generation of robust and translatable data. This includes determining their potency, selectivity across all NaV subtypes, and efficacy in relevant animal models of pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Xenon Reports Second Quarter 2025 Financial Results & Business Update | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 6. xenon-pharma.com [xenon-pharma.com]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive Phase 3 Results for Vertex's VX-548 in Treating Moderate-to-Severe Acute Pain [synapse.patsnap.com]
- 10. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its key role in pain signaling pathways. A prominent chemical class of NaV1.7 inhibitors is the sulfonamides. This guide provides a comparative analysis of the selectivity profiles of representative sulfonamide-based NaV1.7 blockers. While specific quantitative selectivity data for "NaV1.7 Blocker-801," a sulfonamide derivative noted for its antitussive effects in preclinical studies, is not publicly available, this guide presents data from well-characterized sulfonamides to offer a clear perspective on the selectivity achievable within this class.
Selectivity of Sulfonamide NaV1.7 Blockers Against NaV Subtypes
Achieving high selectivity for NaV1.7 over other sodium channel subtypes is paramount in the development of safe and effective therapeutics. Off-target inhibition, particularly of NaV1.5, which is crucial for cardiac function, can lead to significant adverse effects. The following table summarizes the inhibitory potency (IC50) of several representative sulfonamide NaV1.7 inhibitors against a panel of human voltage-gated sodium channel subtypes.
| Compound | NaV1.7 IC50 (nM) | NaV1.1 IC50 (nM) | NaV1.2 IC50 (nM) | NaV1.3 IC50 (nM) | NaV1.4 IC50 (nM) | NaV1.5 IC50 (nM) | NaV1.6 IC50 (nM) | NaV1.8 IC50 (nM) |
| Compound 16 (AM-2099) | 28 | >3000 | >3000 | >3000 | >3000 | >3000 | 1800 | >3000 |
| Compound 10o | 0.64 | - | - | - | - | 33,610 | - | - |
| AMG8379 | 8.5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | - |
| PF-05089771 | 11 | 1,100 | 1,100 | 10,000 | 10,000 | >30,000 | 790 | >30,000 |
Note: A hyphen (-) indicates that data was not reported in the cited sources.
Experimental Protocols
The determination of the selectivity profile of NaV1.7 inhibitors is primarily conducted using electrophysiological techniques. The following is a generalized protocol based on methodologies reported in the scientific literature.
Cell Lines and Channel Expression
Human embryonic kidney (HEK293) cells are commonly used for their low background of endogenous ion channel expression. These cells are stably transfected to express the alpha subunit of the human voltage-gated sodium channel of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, hNaV1.8).
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation : Transfected HEK293 cells are cultured to an appropriate confluency and then harvested for electrophysiological recording.
-
Recording Conditions : The whole-cell configuration of the patch-clamp technique is utilized. The extracellular solution typically contains (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular solution, contained within the recording pipette, typically consists of (in mM): 135 CsF, 5 CsCl, 2 MgCl2, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with CsOH.
-
Voltage Protocol : To assess the potency of state-dependent blockers, which preferentially bind to the inactivated state of the channel, a specific voltage protocol is applied. Cells are typically held at a potential that induces partial or near-complete inactivation of the channels (e.g., -70 mV to -90 mV, depending on the subtype). A brief hyperpolarizing pulse (e.g., to -120 mV) is applied to relieve a fraction of the channels from inactivation, followed by a depolarizing test pulse (e.g., to 0 mV) to elicit a sodium current.
-
Compound Application : The compound of interest is applied to the cells via a perfusion system at increasing concentrations. The effect of the compound on the peak sodium current is measured at each concentration.
-
Data Analysis : The concentration-response data are fitted to a Hill equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the sodium current.
Visualizing NaV1.7's Role in Pain Signaling and Experimental Workflow
To better understand the context of NaV1.7 inhibition, the following diagrams illustrate the simplified pain signaling pathway involving NaV1.7 and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Role of NaV1.7 in the pain signaling cascade.
Caption: Experimental workflow for selectivity profiling.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for NaV1.7 Blocker-801 against two other known NaV1.7 inhibitors, PF-05089771 and GDC-0310. Due to the limited published data on this compound, this guide aims to provide a framework for its potential evaluation by contextualizing its known activity with that of more extensively characterized compounds.
Executive Summary
NaV1.7 has been identified as a critical mediator of pain signaling, making it a key target for the development of novel analgesics. This compound is a commercially available compound identified as a NaV1.7 inhibitor. However, a comprehensive review of publicly accessible data reveals a scarcity of independent validation studies and detailed characterization. This guide summarizes the available information for this compound and presents it alongside data from two well-studied NaV1.7 inhibitors, PF-05089771 and GDC-0310, to offer a comparative perspective on their in vitro potency, selectivity, and in vivo efficacy.
Data Presentation
The following tables summarize the available quantitative data for this compound and the selected comparator compounds.
Table 1: In Vitro Potency and Selectivity of NaV1.7 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Other NaV Subtypes | Source |
| This compound | NaV1.7 | Data not publicly available | Data not publicly available | - |
| PF-05089771 | hNaV1.7 | 11 | >1000-fold vs. hNaV1.5 and hNaV1.8 | [1][2] |
| mNaV1.7 | 8 | - | [2] | |
| rNaV1.7 | 171 | - | [2] | |
| hNaV1.1 | 850 | ~77-fold | [2] | |
| hNaV1.2 | 110 | ~10-fold | [2] | |
| hNaV1.3 | 11,000 | >1000-fold | [2] | |
| hNaV1.4 | 10,000 | ~909-fold | [2] | |
| hNaV1.6 | 160 | ~15-fold | [2] | |
| GDC-0310 | hNaV1.7 | 0.6 | Data on full panel not detailed | [1][3][4] |
Note: The lack of publicly available IC50 and selectivity data for this compound is a significant gap in its characterization.
Table 2: In Vivo Efficacy of NaV1.7 Inhibitors in Preclinical Pain Models
| Compound | Pain Model | Species | Efficacy | Source |
| This compound | Data not publicly available | - | Data not publicly available | - |
| PF-05089771 | CFA-induced thermal hyperalgesia | Rat | Effective | [5] |
| Formalin-induced pain | Mouse | Effective | [6] | |
| Chemotherapy-induced neuropathic pain | Mouse | Ineffective (intrathecal) | [7] | |
| GDC-0310 | Preclinical pain models | - | Efficacious | [8] |
Note: While GDC-0310 is reported to be efficacious in preclinical models, specific details on the models and extent of efficacy are not as widely published as for PF-05089771.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and comparison of NaV1.7 inhibitors.
Whole-Cell Patch Clamp Electrophysiology for NaV1.7 Inhibition
This protocol is a standard method for assessing the potency and selectivity of a compound on voltage-gated sodium channels.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7) are cultured in appropriate media.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
The extracellular solution (bath solution) typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular solution (pipette solution) typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).
-
To assess state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -70 mV for several seconds) can be used to enrich the population of inactivated channels before the test pulse.
-
-
Data Analysis:
-
The peak inward current is measured before and after the application of the test compound at various concentrations.
-
The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
-
Selectivity is determined by performing similar experiments on cells expressing other NaV subtypes.
-
Formalin-Induced Paw Licking Test
This is a widely used model of tonic chemical pain with two distinct phases.
-
Animals: Male C57BL/6 mice are typically used.
-
Procedure:
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw.
-
Immediately after injection, the mouse is placed in an observation chamber.
-
-
Behavioral Scoring:
-
The cumulative time the animal spends licking or biting the injected paw is recorded.
-
The recording is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory processes.
-
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally) at a set time before the formalin injection. The effect of the compound is measured by the reduction in licking/biting time compared to a vehicle-treated control group.[9][10][11]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Induction of Inflammation:
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the rat's hind paw. This induces a localized inflammatory response that develops over several hours to days.
-
-
Assessment of Thermal Hyperalgesia:
-
A radiant heat source is focused on the plantar surface of the inflamed paw.
-
The latency for the rat to withdraw its paw is measured.
-
A decrease in paw withdrawal latency compared to the pre-injection baseline or the contralateral non-injected paw indicates thermal hyperalgesia.
-
-
Drug Administration: The test compound is administered after the development of inflammation, and its ability to reverse the thermal hyperalgesia is assessed by measuring changes in paw withdrawal latency.[7][12][13]
Mandatory Visualization
Signaling Pathway
Caption: NaV1.7's role in the nociceptive signaling cascade.
Experimental Workflows
Caption: Workflow for electrophysiological screening of NaV1.7 inhibitors.
Caption: General workflows for preclinical in vivo pain models.
Conclusion and Recommendations
The available public data on this compound is insufficient to independently validate its efficacy and selectivity as a NaV1.7 inhibitor. The sole publication associated with this compound provides indirect evidence of its activity on NaV1.7-dependent nerve function but lacks the direct electrophysiological and in vivo pain model data necessary for a thorough evaluation.
In contrast, compounds like PF-05089771 and GDC-0310 have more extensive, publicly available datasets detailing their potency, selectivity, and effects in preclinical models, although clinical translation remains a challenge for the field.
For researchers considering the use of this compound, it is strongly recommended to perform in-house validation to determine its IC50 on hNaV1.7 and its selectivity against other NaV subtypes using standardized electrophysiological protocols. Furthermore, its efficacy should be tested in established in vivo pain models, such as the formalin test and the CFA model, to generate a more complete pharmacological profile. Without such data, any experimental results obtained using this compound should be interpreted with caution. This guide serves as a starting point for understanding the current landscape of NaV1.7 inhibitors and highlights the critical need for comprehensive data to enable informed decisions in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.9.2. Formalin induced paw licking test [bio-protocol.org]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Luteoloside Exerts Analgesic Effect in a Complete Freund’s Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation [frontiersin.org]
A Guide for Researchers and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a compelling, genetically validated target for the treatment of pain.[1][2][3] Its preferential expression in peripheral nociceptive neurons suggests the potential for developing potent analgesics with an improved side-effect profile compared to centrally acting agents.[4][5] This guide provides a comparative overview of a selective NaV1.7 inhibitor, Blocker-801, benchmarked against current standard-of-care analgesics for both neuropathic and inflammatory pain.
Disclaimer: Publicly available, direct head-to-head preclinical or clinical trial data for NaV1.7 Blocker-801 against standard-of-care analgesics is limited. The following comparison is based on the established mechanism of action for selective NaV1.7 inhibitors and representative data for this class of compounds, juxtaposed with extensive clinical data for existing therapies.
Mechanism of Action: A Targeted Approach vs. Broad Neuromodulation
This compound acts by selectively inhibiting the NaV1.7 sodium channel. This channel is a critical component in the propagation of action potentials along nociceptive neurons.[6] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain, highlighting its crucial role in pain signaling.[7] By blocking this channel, Blocker-801 aims to dampen the pain signal at its source, before it reaches the central nervous system.
In contrast, standard-of-care analgesics modulate pain through broader mechanisms:
-
Gabapentinoids (Pregabalin, Gabapentin): These drugs bind to the α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[8][9]
-
Tricyclic Antidepressants (TCAs) and SNRIs (Duloxetine, Venlafaxine): These agents increase the levels of serotonin and norepinephrine in the synaptic cleft, enhancing descending inhibitory pain pathways.[8]
-
Opioids (Morphine, Oxycodone, Tramadol): Opioids act on μ-opioid receptors in the central and peripheral nervous system to inhibit nociceptive transmission.[8] Tramadol also possesses serotonin and norepinephrine reuptake inhibition properties.[8][10]
-
NSAIDs (Ibuprofen, Naproxen): Nonsteroidal anti-inflammatory drugs inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain signaling.
-
Local Anesthetics (Lidocaine): Applied topically, lidocaine non-selectively blocks sodium channels, leading to a localized anesthetic effect.[9]
Comparative Efficacy and Safety Profile
The theoretical advantage of a selective NaV1.7 inhibitor like Blocker-801 lies in its potential for strong analgesic efficacy with minimal central nervous system (CNS) or cardiovascular side effects, which are common with many standard-of-care treatments.[4] However, the clinical translation of NaV1.7 inhibitors has been challenging, with several candidates failing to demonstrate significant efficacy in late-stage trials, particularly for neuropathic pain.[1][2][11]
Table 1: Comparative Overview of this compound vs. Standard-of-Care for Neuropathic Pain
| Feature | This compound (Representative) | Gabapentinoids (Pregabalin/Gabapentin) | TCAs/SNRIs (Amitriptyline/Duloxetine) | Opioids (Tramadol/Tapentadol) |
| Primary Mechanism | Selective NaV1.7 channel blockade[12][6] | α2-δ subunit of Ca2+ channels[8][9] | Serotonin/Norepinephrine reuptake inhibition[8] | μ-opioid receptor agonism (+/- SNRI activity)[8] |
| Line of Therapy | Investigational | First-line[8][13] | First-line[8][13] | Second or third-line[8][13] |
| Reported Efficacy | Strong in preclinical inflammatory models; variable/modest in clinical neuropathic pain trials[1][2] | Moderate pain relief in ~30-50% of patients[13] | Moderate pain relief | Moderate to strong, but with significant risks[8] |
| Common Side Effects | Generally well-tolerated in early trials (e.g., headache, dizziness) | Dizziness, somnolence, peripheral edema[8] | Dry mouth, sedation, constipation (TCAs); Nausea, dizziness (SNRIs) | Nausea, constipation, dizziness, risk of dependence and abuse[8][13] |
| Key Advantages | Targeted mechanism, potential for fewer CNS side effects | Established efficacy, well-understood profile | Efficacy for comorbid depression | Strong analgesic effect for severe pain |
| Key Disadvantages | Unproven clinical efficacy in neuropathic pain[1][11] | CNS side effects, potential for abuse | Delayed onset of action, side effect burden | High potential for abuse, dependence, and overdose |
Table 2: Comparative Overview of this compound vs. Standard-of-Care for Inflammatory Pain
| Feature | This compound (Representative) | NSAIDs (Ibuprofen/Naproxen) | Acetaminophen |
| Primary Mechanism | Selective NaV1.7 channel blockade[12] | COX-1 and COX-2 inhibition[14] | Central analgesic effect, weak COX inhibition[14] |
| Line of Therapy | Investigational | First-line for mild to moderate pain[14][15] | First-line for mild to moderate pain[14][15] |
| Reported Efficacy | Strong efficacy in preclinical models of inflammatory pain[1][2] | Effective for mild to moderate inflammatory pain[15] | Effective for mild to moderate pain, less so for inflammation[14] |
| Common Side Effects | Potentially well-tolerated | GI bleeding, renal toxicity, cardiovascular risk[14] | Liver toxicity at high doses[14] |
| Key Advantages | Targeted, non-opioid mechanism, potential for better GI safety than NSAIDs | Anti-inflammatory and analgesic effects, readily available | Good safety profile at therapeutic doses, few drug interactions |
| Key Disadvantages | Lack of extensive clinical data | Ceiling effect for analgesia, significant long-term risks | Weak anti-inflammatory action, risk of hepatotoxicity |
Signaling Pathways and Experimental Workflows
Caption: NaV1.7 signaling pathway in nociception and point of intervention for Blocker-801.
Experimental Protocols
Standard preclinical models are essential for evaluating the analgesic potential of novel compounds like this compound and comparing them to existing drugs.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve, causing a mild constriction.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined before surgery and at multiple time points post-surgery.
-
Drug Administration: this compound, gabapentin (positive control), or vehicle is administered (e.g., intraperitoneally or orally) at a set time before behavioral testing.
-
Outcome Measure: Reversal of mechanical allodynia, indicated by an increase in the paw withdrawal threshold compared to the vehicle-treated group.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Animal Model: Adult male C57BL/6 mice (20-25g).
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation.
-
Behavioral Testing: Thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test). The latency to paw withdrawal is recorded.
-
Drug Administration: this compound, ibuprofen (positive control), or vehicle is administered at a specified time point after CFA injection.
-
Outcome Measure: Attenuation of thermal hyperalgesia, demonstrated by a significant increase in paw withdrawal latency compared to the vehicle-treated group.
Caption: Generalized workflow for preclinical evaluation of analgesic compounds.
Conclusion and Future Directions
This compound, as a representative of the selective NaV1.7 inhibitor class, holds significant theoretical promise for pain management. Its targeted mechanism offers the potential for a safer alternative to many current standard-of-care analgesics, particularly opioids and NSAIDs. Preclinical data for this class are robust, especially in models of inflammatory pain.
However, the critical challenge remains the translation of this preclinical efficacy into clinical benefit for patients with chronic neuropathic pain.[1][2] Future research must focus on optimizing drug delivery, patient selection through biomarker strategies, and designing clinical trials that accurately reflect the complexities of human pain conditions. Direct, well-designed head-to-head comparative trials will be essential to definitively establish the therapeutic position of this compound and other selective inhibitors in the clinical armamentarium against pain.
References
- 1. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drpress.org [drpress.org]
- 7. medcentral.com [medcentral.com]
- 8. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 11. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Treatments for neuropathic pain: up-to-date evidence and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic Therapy for Acute Pain | AAFP [aafp.org]
- 15. Oral Analgesics for Acute Nonspecific Pain | AAFP [aafp.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 is a well-validated target for the treatment of pain, making the development of selective blockers a significant area of research.[1][2][3] While specific experimental data for a compound designated "NaV1.7 Blocker-801" is not extensively available in the public domain, this guide provides a framework for researchers to evaluate novel NaV1.7 inhibitors. By following the detailed experimental protocols and data presentation formats outlined below, researchers can generate the necessary data to compare their compounds, such as this compound, against other known inhibitors.
The NaV1.7 channel, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[3][4][5][6] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain, highlighting the therapeutic potential of blocking this channel.[1][5][7]
In Vitro Characterization: Potency and Selectivity
A critical first step in evaluating a novel NaV1.7 blocker is to determine its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity against other sodium channel subtypes. High selectivity for NaV1.7 over other isoforms, such as those in the heart (NaV1.5) or central nervous system, is crucial for minimizing off-target side effects.[8]
Table 1: Example In Vitro Selectivity Profile of a NaV1.7 Blocker
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 |
| NaV1.7 | 31 | - |
| NaV1.1 | >10,000 | >322 |
| NaV1.2 | >10,000 | >322 |
| NaV1.3 | 8,000 | 258 |
| NaV1.4 | >10,000 | >322 |
| NaV1.5 | 5,000 | 161 |
| NaV1.6 | 6,000 | 193 |
| NaV1.8 | 1,500 | 48 |
Note: The data presented in this table is representative of a potent and selective NaV1.7 inhibitor, DWP-17061, as reported in the literature, and serves as an example of how to present such data.[9]
In Vivo Efficacy: Assessing Analgesic Potential
The analgesic efficacy of a NaV1.7 blocker must be evaluated in relevant animal models of pain. Common models include those for inflammatory pain and neuropathic pain.
Table 2: Example In Vivo Efficacy of a NaV1.7 Blocker in a Pain Model
| Pain Model | Species | Compound | Dose (mg/kg) | Efficacy (% Pain Reversal) |
| CFA-induced Inflammatory Pain | Mouse | DWP-17061 | 30 | Significant Analgesia |
| Formalin-induced Inflammatory Pain | Mouse | PF-05089771 | 100 | Significant Analgesia |
| Chronic Constriction Injury (CCI) | Rat | A-803467 | 30 | Significant Analgesia |
Note: This table provides examples of efficacy data for different NaV1.7 inhibitors in various preclinical pain models.[9][10][11] Researchers should aim to generate similar data for their compound of interest.
Experimental Protocols
Key Experiment 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes the determination of the IC50 of a test compound on human NaV1.7 channels stably expressed in a cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human NaV1.7 channel under standard conditions.
-
Cell Preparation: On the day of recording, dissociate cells into a single-cell suspension.
-
Electrophysiology Rig: Use a patch-clamp amplifier and data acquisition system.
-
Pipettes and Solutions:
-
Pull borosilicate glass pipettes to a resistance of 2-3 MΩ.
-
Internal Solution (in mM): 75 CsF, 65 CsCl, 2.5 MgCl2, 5 EGTA, and 10 HEPES, adjusted to pH 7.4 with CsOH.[12]
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -120 mV.
-
Elicit NaV1.7 currents using a voltage step to 0 mV for 20 ms.
-
Apply the test compound at increasing concentrations to the external solution.
-
Measure the peak inward current at each concentration after steady-state block is achieved.
-
-
Data Analysis:
-
Normalize the peak current at each concentration to the control current (before drug application).
-
Plot the normalized current as a function of drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Key Experiment 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol outlines a common in vivo model to assess the efficacy of a compound in reducing inflammatory pain.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Inflammation:
-
Briefly anesthetize the animal.
-
Inject 100 µL of CFA into the plantar surface of one hind paw.
-
-
Behavioral Testing (Thermal Hyperalgesia):
-
Perform baseline testing before CFA injection.
-
At 24 hours post-CFA injection, administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time after compound administration, assess the paw withdrawal latency to a radiant heat source.
-
An increase in paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percent reversal of thermal hyperalgesia for each animal.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment group to the control group.
-
Visualizing Pathways and Workflows
To better understand the context of these experiments, the following diagrams illustrate the NaV1.7 signaling pathway and a typical experimental workflow.
Caption: NaV1.7 signaling pathway in pain perception.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. ETD | Investigating the Effect of Pharmacological Inhibition of Nav1.7 and 1.8 on Pain Responses and Cellular Plasticity after SCI | ID: 0v838217x | Emory Theses and Dissertations [etd.library.emory.edu]
- 11. drpress.org [drpress.org]
- 12. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and drug development professionals utilizing NaV1.7 Blocker-801, a potent and selective sodium channel blocker, adherence to stringent safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. Given that this compound is intended for research use only, it should be handled as a hazardous substance.[1] The following guidelines provide a comprehensive framework for its proper disposal, drawing from general principles for handling potent neuroactive compounds.
Note: This information is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal.[1][2][3][4]
Immediate Safety and Handling Precautions
Due to the potent biological activity of sodium channel blockers, which can have significant cardiovascular and neurological effects if exposure occurs, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).[5][6][7]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
Quantitative Data Summary for Research-Grade Sodium Channel Blockers
The following table summarizes key data points relevant to the handling and potential hazards of research-grade sodium channel blockers. These are general values and may not be specific to this compound.
| Parameter | Value | Significance |
| Purity | ≥98% | High purity indicates a concentrated, potent compound requiring careful handling.[1] |
| Storage Temperature | -20°C | Ensures stability of the compound.[1] |
| Solubility | Soluble in organic solvents such as DMSO. | Informs the choice of solvents for experimental use and for decontamination or inactivation procedures prior to disposal.[1] |
| Toxicity | Considered hazardous until further information. | Assume high toxicity due to its mechanism of action. Avoid ingestion, inhalation, and contact with eyes and skin.[1] |
| Known Effects | Blocks sodium channels, affecting nerve impulses. | Systemic exposure can lead to cardiotoxicity and neurotoxicity.[5][6][7][8][9] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is critical to prevent environmental contamination and accidental exposure. The following protocol outlines the recommended steps for safe disposal.
1. Decontamination of Labware and Surfaces:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be decontaminated.
-
A common method is to rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any residual compound.
-
The resulting solvent rinse should be collected as hazardous chemical waste.
-
After the solvent rinse, wash the equipment with soap and water.
2. Disposal of Unused or Expired Compound:
-
Do not dispose of solid this compound down the drain or in the regular trash.
-
The compound must be disposed of as hazardous chemical waste.
-
Place the original container with the unused compound into a clearly labeled hazardous waste container. The label should include the chemical name, concentration, and relevant hazard symbols.
3. Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered contaminated.
-
These materials should be collected in a designated, sealed hazardous waste bag or container.
-
The container must be clearly labeled as hazardous chemical waste.
4. Waste Collection and Removal:
-
Follow your institution's specific procedures for the collection and removal of hazardous chemical waste.
-
Store the hazardous waste in a designated, secure area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and minimize environmental impact, fostering a culture of safety and responsibility in research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sodium Channel Blocker Toxicity | RECAPEM [recapem.com]
- 7. litfl.com [litfl.com]
- 8. Sodium Channel Blocker Toxicity (including tricyclic antidepressants) - EMCrit Project [emcrit.org]
- 9. europeanreview.org [europeanreview.org]
Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and safe handling procedures for NaV1.7 Blocker-801, a potent research compound. This information is based on general laboratory safety standards and data for similar NaV1.7 inhibitors. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the specific SDS for this compound provided by the manufacturer before commencing any work. Adherence to institutional and local safety regulations is mandatory.
Immediate Safety and Personal Protective Equipment (PPE)
The primary purpose of Personal Protective Equipment (PPE) is to minimize exposure to hazards that can cause serious workplace injuries and illnesses.[1] Given that this compound is a potent research chemical, a comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard and Recommended Use |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against chemical splashes.[2] |
| Face Shield | To be worn in addition to safety goggles, especially when there is a significant risk of splashes, such as during the preparation of stock solutions or when handling larger volumes.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection. Nitrile gloves offer good resistance to a range of chemicals.[2][3] Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is the minimum requirement to protect skin and personal clothing from incidental contact.[2][3] |
| Chemical-Resistant Apron | Should be worn over the lab coat when handling significant quantities of the compound or when there is a higher risk of spills. | |
| Respiratory Protection | Fume Hood | All work with solid or high-concentration stock solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols. |
| Respirator | The necessity of a respirator will depend on the specific handling procedures and a risk assessment. If required, a NIOSH-approved respirator appropriate for the potential exposure should be used. | |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Guidance
Preparation:
-
Review the SDS: Before any work begins, thoroughly read and understand the specific Safety Data Sheet for this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.
-
Weigh the Compound: If working with the solid form, carefully weigh the required amount in the fume hood. Use a static-free weighing dish if necessary.
-
Prepare Stock Solution: For a similar compound, "Nav1.7 blocker 52", it is noted to be soluble in DMSO.[4] When preparing a stock solution of this compound, add the solvent slowly and cap the vial securely before mixing.
Experimentation:
-
Conduct Experiment: Carry out all experimental procedures within the fume hood. Handle all solutions containing this compound with care to avoid splashes and aerosols.
Cleanup and Disposal:
-
Decontaminate Surfaces: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable decontamination solution as recommended by your institution's safety office.
-
Dispose of Liquid Waste: All liquid waste containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour it down the drain.
-
Dispose of Solid Waste: All contaminated solid waste, including gloves, pipette tips, and absorbent paper, must be placed in a designated hazardous waste bag or container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed container. The label should include the name of the compound and any solvents used.
-
Solid Waste: Collect in a designated, labeled container. This includes any contaminated lab supplies.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal. All disposal procedures must comply with local, state, and federal regulations.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
